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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-(2-Methylphenyl)indoline: A Technical Guide

Executive Summary 5-(2-Methylphenyl)indoline (also known as 5-(o-tolyl)indoline) is a critical biaryl scaffold frequently utilized in the development of kinase inhibitors, GPCR ligands, and novel antimicrobial chemothera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Methylphenyl)indoline (also known as 5-(o-tolyl)indoline) is a critical biaryl scaffold frequently utilized in the development of kinase inhibitors, GPCR ligands, and novel antimicrobial chemotherapeutics[1]. The strategic placement of an ortho-methyl biaryl axis introduces specific conformational restrictions (atropisomerism) that are highly prized in structure-based drug design.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic protocols. This guide details a robust, self-validating three-step synthetic workflow, emphasizing the mechanistic causality behind reagent selection, catalyst optimization, and analytical validation.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the biaryl core is best achieved via a Suzuki-Miyaura cross-coupling [2]. The retrosynthetic disconnection of 5-(2-methylphenyl)indoline yields 5-bromoindoline and 2-methylphenylboronic acid. However, executing this coupling directly on the unprotected indoline is synthetically perilous.

The Causality of Protection: The secondary amine of indoline is highly nucleophilic. Under palladium catalysis, it can undergo competitive Buchwald-Hartwig amination, leading to oligomerization or catalyst poisoning[3]. To ensure a self-validating and high-yielding system, we mask the amine using a tert-butyloxycarbonyl (Boc) protecting group. The electron-withdrawing nature of the Boc group delocalizes the nitrogen lone pair, rendering it inert during the cross-coupling cycle.

G A 5-Bromoindoline B 1-Boc-5-bromoindoline A->B Boc2O, Et3N DCM, RT C 1-Boc-5-(o-tolyl)indoline B->C o-Tolyl-B(OH)2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C D 5-(o-tolyl)indoline C->D TFA, DCM RT

Synthetic workflow for 5-(2-Methylphenyl)indoline via Boc-protection and Suzuki coupling.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-Boc-5-bromoindoline (Protection)

Objective: Deactivate the nucleophilic indoline nitrogen.

  • Reaction Setup: To a round-bottom flask, add 5-bromoindoline (1.0 eq, 10 mmol) and dissolve in anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in DCM dropwise at 0 °C.

  • Execution: Warm to room temperature (RT) and stir for 4 hours. The evolution of CO₂ gas acts as a visual cue for reaction progression.

  • Workup: Quench with 1M HCl to remove DMAP and unreacted amine. Wash the organic layer with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is typically pure enough (>95%) for the next step without chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Forge the C-C biaryl bond. Mechanistic Note: The ortho-methyl group on the boronic acid introduces significant steric hindrance, which can impede the transmetalation step. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the final reductive elimination step and preventing catalyst degradation[2].

  • Reaction Setup: In a Schlenk flask, combine 1-Boc-5-bromoindoline (1.0 eq, 5 mmol), 2-methylphenylboronic acid (1.5 eq, 7.5 mmol), and K₂CO₃ (3.0 eq, 15 mmol).

  • Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Causality: The biphasic system is critical. Water dissolves the K₂CO₃, allowing it to coordinate to the empty p-orbital of the boronic acid, forming a reactive, electron-rich boronate complex essential for transmetalation.

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Oxygen ingress will cause rapid homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the flask and heat at 90 °C for 12 hours.

  • Workup: Cool to RT, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate (EtOAc). Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 1-Boc-5-(2-methylphenyl)indoline.

G A Pd(0)L_n Active Catalyst B Pd(II)(Ar)BrL_2 Oxidative Addition A->B 1-Boc-5-bromoindoline C Pd(II)(Ar)(Ar')L_2 Transmetalation B->C 2-Methylphenylboronic acid K2CO3 C->A Biaryl Product (Reductive Elimination)

Suzuki-Miyaura catalytic cycle for the synthesis of the biaryl indoline core.

Step 3: N-Boc Deprotection

Objective: Unmask the secondary amine to yield the final product.

  • Reaction Setup: Dissolve 1-Boc-5-(2-methylphenyl)indoline (1.0 eq) in DCM (0.1 M).

  • Execution: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0 °C. Stir at RT for 2 hours. The acidic conditions cleanly cleave the carbamate via isobutylene and CO₂ elimination.

  • Workup: Concentrate in vacuo to remove excess TFA. Redissolve in EtOAc and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is pH 8-9. Causality: Failing to fully neutralize the TFA salt will result in the protonated indoline remaining in the aqueous layer, destroying your yield. Extract, dry over Na₂SO₄, and concentrate to yield the free base 5-(2-Methylphenyl)indoline.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against expected spectroscopic parameters. The table below summarizes the expected analytical profile of the final free base.

Table 1: Expected Analytical Data Summary
Analytical MethodExpected Value / ObservationDiagnostic Significance
Appearance Pale yellow to off-white solidIndicates removal of Pd impurities (which are black/brown).
LC-MS (ESI+) m/z 210.1 [M+H]⁺Confirms the exact mass of the biaryl product.
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.35 (m, 4H, o-tolyl), 7.15 (s, 1H, C4-H), 7.05 (d, 1H, C6-H), 6.65 (d, 1H, C7-H), 3.55 (t, 2H, C2-H₂), 3.05 (t, 2H, C3-H₂), 2.25 (s, 3H, Ar-CH₃)The singlet at δ 2.25 confirms the ortho-methyl group. The upfield shift of C7-H (δ 6.65) confirms the free amine (electron-donating).
TLC (Hexanes/EtOAc 3:1) Rf ≈ 0.3UV active; stains strongly with Ninhydrin (confirming the presence of the secondary amine).

Process Optimization & Troubleshooting

Even in highly optimized systems, scaling up biaryl couplings can present challenges. The following troubleshooting matrix provides field-proven corrective actions for common failure modes.

Table 2: Troubleshooting Matrix
Failure ModeRoot CauseCorrective Action
Incomplete Suzuki Coupling Steric hindrance from the ortho-methyl group stalling transmetalation.Switch to a more sterically accommodating, electron-rich Buchwald ligand (e.g., XPhos Pd G3 )[3]. Increase reaction time to 18h.
Formation of Homocoupled Boronic Acid Oxygen ingress causing oxidative homocoupling of the boronic acid.Strictly degas the Dioxane/H₂O solvent mixture with Argon for 15 minutes prior to catalyst addition.
Low Yield in Deprotection Product lost to the aqueous phase during workup.Ensure the aqueous layer is adjusted to pH > 8 with NaHCO₃. The indoline nitrogen is basic; acidic conditions will form a water-soluble salt.
Protodeboronation Boronic acid degrades to toluene in the presence of water and heat.Use 1.5 to 2.0 equivalents of the boronic acid to outcompete the degradation pathway.

References

  • Title: Discovery, Optimization, and Evaluation of Potent and Selective DNA-PK Inhibitors in Combination with Chemotherapy or Radiotherapy for the Treatment of Malignancies Source: ACS Publications URL: [Link]

  • Title: Systematic optimization of fragment TLX ligands towards agonism and inverse agonism Source: PMC (National Institutes of Health) URL: [Link]

  • Title: The medicinal chemistry development for new antimicrobial chemotherapeutics Source: SciSpace / University of Wollongong URL: [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 5-(2-Methylphenyl)indoline: A Technical Whitepaper

Executive Summary The indoline (2,3-dihydro-1H-indole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and anthelmintic agents 1. The f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and anthelmintic agents 1. The functionalization of this core at the 5-position with an ortho-substituted phenyl ring—specifically in 5-(2-methylphenyl)indoline —introduces critical steric constraints that dictate the molecule's three-dimensional conformation. This whitepaper provides an in-depth technical guide to the crystal structure analysis of 5-(2-methylphenyl)indoline, detailing the causality behind its conformational landscape, the precise methodologies for single-crystal growth, and the self-validating protocols required for Single-Crystal X-Ray Diffraction (SCXRD).

Molecular Geometry and Conformational Logic

To understand the crystallographic behavior of 5-(2-methylphenyl)indoline, one must analyze the intrinsic geometric properties of its two primary domains: the indoline core and the biphenyl-like C5–C1' axis.

The Indoline Core

Unlike the fully planar indole system where the nitrogen lone pair is delocalized into the aromatic π -system 2, the indoline core is partially saturated. The C2 and C3 atoms are sp3 -hybridized, causing the five-membered ring to deviate from planarity and adopt an envelope conformation [[3]](). This puckering affects the trajectory of the N-H bond, which plays a pivotal role in intermolecular hydrogen bonding during crystal lattice assembly.

Steric Hindrance and the Dihedral Twist

The most defining structural feature of 5-(2-methylphenyl)indoline is the restricted rotation around the C5–C1' bond.

  • Causality of Conformation: The ortho-methyl group on the phenyl ring creates severe steric repulsion (analogous to A(1,3) strain) with the C4-H and C6-H protons of the indoline ring. To minimize this high-energy steric clash, the molecule cannot adopt a coplanar arrangement. Instead, it is forced into a highly twisted conformation, typically exhibiting a dihedral angle between 55° and 75° 4. This twist breaks the extended π -conjugation but thermodynamically stabilizes the molecular ground state.

G A 5-(2-Methylphenyl)indoline Synthesis & Purification B Steric Clash: o-Methyl vs C4-H/C6-H A->B Induces D Indoline Core Puckering (Envelope) A->D Intrinsic C Dihedral Twist (~55°-75°) B->C Minimizes Energy E Crystal Packing: N-H...π Interactions C->E Dictates Motif D->E Directs Assembly

Logical relationship between molecular sterics, conformation, and crystal packing.

Experimental Methodology: Crystallization

Obtaining diffraction-quality single crystals requires precise control over the thermodynamics of nucleation. Rapid precipitation leads to amorphous powders or microcrystalline twinned lattices, which are unsuitable for SCXRD.

Protocol 1: Controlled Anti-Solvent Vapor Diffusion
  • Rationale: A binary solvent system (Ethyl Acetate as the good solvent, n-Hexane as the anti-solvent) allows for a slow, diffusion-controlled decrease in solubility. This minimizes the formation of lattice defects and promotes the growth of single, block-like crystals 5.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of highly purified (>99% via HPLC) 5-(2-methylphenyl)indoline in 2.0 mL of anhydrous ethyl acetate (EtOAc) in a 5 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization tube to remove microscopic nucleation seeds.

  • Layering: Carefully layer 4.0 mL of n-hexane over the EtOAc solution. Crucial Technique: Use a long-needle syringe and add the hexane dropwise down the side of the tube to maintain a sharp solvent interface.

  • Diffusion: Seal the tube with a septum and pierce it with a single 25-gauge needle. Store the vial in a vibration-free environment at a constant 293 K.

  • Harvesting: After 5–7 days, inspect the vial under a polarizing optical microscope. Isolate well-defined, transparent block crystals.

  • Self-Validation: Crystals that extinguish light uniformly when rotated under cross-polarized light are validated as single crystals, devoid of macroscopic twinning.

X-Ray Diffraction (SCXRD) Protocol

Protocol 2: Data Acquisition and Structure Refinement
  • Rationale: Data collection must be performed at cryogenic temperatures (100 K) to suppress atomic thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities, allowing for the precise determination of the C5–C1' dihedral angle and the identification of subtle hydrogen-bonding networks 3.

Step-by-Step Workflow:

  • Mounting: Submerge the harvested crystal in inert perfluoropolyether (Paratone-N) oil to prevent solvent loss and oxidation. Mount a crystal of optimal dimensions (~0.20 × 0.15 × 0.10 mm) onto a MiTeGen cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a nitrogen cold stream set to 100(2) K.

  • Integration: Collect full-sphere data. Integrate reflections and apply multi-scan absorption corrections (e.g., SADABS) to account for the crystal's shape and absorption coefficient.

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

  • Self-Validation: The refinement protocol is a closed-loop validation system. The structure is only considered "solved" and physically accurate when specific statistical thresholds are met (see Table 2).

Workflow S1 Solvent Selection (EtOAc/Hexane) S2 Slow Evaporation (293 K, 5-7 days) S1->S2 S3 Crystal Harvesting (Cryoloop + Oil) S2->S3 S4 SCXRD Data Collection (Mo Kα, 100 K) S3->S4 S5 Structure Solution (SHELXT/SHELXL) S4->S5

Step-by-step experimental workflow for crystallization and SCXRD analysis.

Quantitative Data Presentation

The crystallographic parameters of 5-arylindoline derivatives follow predictable patterns dictated by their steric bulk and hydrogen-bonding capabilities 2. Tables 1 and 2 summarize the expected structural parameters and the self-validation metrics required for publication-quality data.

Table 1: Representative Crystallographic Parameters for 5-(2-Methylphenyl)indoline
ParameterExpected Value / RangeStructural Implication
Crystal System Monoclinic or TriclinicLow symmetry due to the twisted biphenyl axis.
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored.
C5–C1' Dihedral Angle 55° – 75°Confirms steric avoidance of the o-methyl group.
Indoline N-H Geometry Pyramidal ( sp3 )Enables directional intermolecular interactions.
Primary Packing Motif N-H... π InteractionsForms 1D supramolecular chains in the lattice.
Table 2: Self-Validation Metrics for SCXRD Refinement
MetricTarget ThresholdCausality / Significance
Rint​ < 0.08Validates the consistency of equivalent reflections during data scaling.
R1​ (I > 2 σ (I)) < 0.05Confirms the accuracy of the structural model against observed diffraction data.
Goodness-of-Fit (S) 0.95 – 1.05Indicates the weighting scheme and model parameters are statistically sound.
Max/Min Δρ < 0.5 / > -0.5 e/ųEnsures no unmodeled electron density (e.g., missing atoms or unresolved solvent).

Implications for Drug Development

The crystallographic profiling of 5-(2-methylphenyl)indoline extends far beyond fundamental structural chemistry; it is a critical asset in Structure-Based Drug Design (SBDD).

When this scaffold is utilized as a ligand for protein targets (e.g., deep hydrophobic pockets in kinases or allosteric sites in GPCRs), the pre-organized, highly twisted conformation observed in the crystal structure closely mimics the bioactive conformation. Because the ortho-methyl group restricts rotation and locks the dihedral angle, the molecule suffers a significantly lower entropic penalty upon binding compared to an unsubstituted 5-phenylindoline. Understanding these exact dihedral constraints via SCXRD allows computational chemists to accurately parameterize force fields and optimize ligand-receptor docking models, ultimately accelerating the lead optimization phase of drug discovery.

References

  • Structure and Morphology of Indole Analogue Crystals ACS Omega URL:[Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands MDPI URL:[Link]

  • Crystal structures of four indole derivatives as possible cannabinoid allosteric antagonists PMC / Acta Crystallographica URL:[Link]

  • Synthesis, Anthelmintic Activity, and Mechanism of Action of 5‑Aryl‑1H‑indoles PMC / ACS Infectious Diseases URL:[Link]

  • Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis MDPI URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 5-(2-Methylphenyl)indoline: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 5-(2-Methylphenyl)indoline. Designed for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 5-(2-Methylphenyl)indoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and methodologies for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The synthesis of biaryl compounds like 5-(2-Methylphenyl)indoline is often achieved through powerful cross-coupling methodologies such as the Suzuki-Miyaura reaction, making robust spectroscopic confirmation essential for verifying the successful formation of the desired carbon-carbon bond[1].

Molecular Structure and Analytical Workflow

The structural characterization of a newly synthesized molecule is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecular identity.

Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of 5-(2-Methylphenyl)indoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the placement of protons, providing a detailed picture of the molecule's connectivity.

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns

The proton NMR spectrum of 5-(2-Methylphenyl)indoline is anticipated to be complex, with distinct regions for the aliphatic protons of the indoline ring and the aromatic protons of the two phenyl rings. The electron-donating nature of the nitrogen atom in the indoline ring will influence the chemical shifts of the adjacent protons[2].

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Indoline N-H3.5 - 4.5Broad singlet-
Indoline C2-H₂~3.0 - 3.2Triplet~8.0 - 9.0
Indoline C3-H₂~3.6 - 3.8Triplet~8.0 - 9.0
Indoline C4-H~7.2 - 7.3Doublet~8.0
Indoline C6-H~7.0 - 7.1Doublet of doublets~8.0, ~2.0
Indoline C7-H~6.7 - 6.8Doublet~2.0
2-Methylphenyl C-H (4 protons)~7.1 - 7.4Multiplet-
2-Methylphenyl CH₃~2.3 - 2.4Singlet-

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Expected Chemical Shifts

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The number of unique carbon signals will confirm the overall symmetry and structure of the compound. For substituted indolines, the chemical shifts of the pyrrole and benzene ring carbons are well-characterized[2][3].

Carbon Assignment Expected Chemical Shift (ppm)
Indoline C2~47 - 50
Indoline C3~29 - 32
Indoline C3a~128 - 130
Indoline C4~124 - 126
Indoline C5~140 - 142
Indoline C6~127 - 129
Indoline C7~109 - 111
Indoline C7a~150 - 152
2-Methylphenyl C1'~141 - 143
2-Methylphenyl C2'~135 - 137
2-Methylphenyl C3'-C6'~125 - 131
2-Methylphenyl CH₃~20 - 22

Experimental Protocol: ¹³C NMR Acquisition

The acquisition of a proton-decoupled ¹³C NMR spectrum follows a similar procedure to ¹H NMR, with some key differences[2]:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Data Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement.

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

To aid in the definitive assignment of proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable[4].

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of 5-(2-Methylphenyl)indoline is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and C-N and C=C bonds of the ring systems.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3350 - 3450Medium, sharp
Aromatic C-H Stretch3000 - 3100Medium to weak
Aliphatic C-H Stretch2850 - 2960Medium
C=C Aromatic Ring Stretch1450 - 1600Medium to strong
C-N Stretch (aromatic amine)1250 - 1350Strong

The presence of a sharp band in the 3350-3450 cm⁻¹ region is a strong indicator of the secondary amine in the indoline ring[5][6]. The aromatic C-H and C=C stretching vibrations will confirm the presence of the phenyl rings[7][8].

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically sufficient.

  • Data Processing: A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.

Expected Molecular Ion and Fragmentation

The molecular formula of 5-(2-Methylphenyl)indoline is C₁₅H₁₅N, with a monoisotopic mass of approximately 209.12 Da. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 209. The presence of a single nitrogen atom dictates that the molecular ion will have an odd mass, in accordance with the nitrogen rule[9][10].

Key fragmentation pathways for N-heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals[11]. For 5-(2-Methylphenyl)indoline, a likely fragmentation would be the loss of a methyl radical (CH₃˙) from the tolyl group, leading to a fragment ion at m/z 194.

fragmentation_pathway M [M]⁺˙ m/z = 209 F1 [M - CH₃]⁺ m/z = 194 M->F1 - •CH₃

Figure 2: A simplified representation of a potential fragmentation pathway for 5-(2-Methylphenyl)indoline in mass spectrometry.

Experimental Protocol: Mass Spectrum Acquisition

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI), or via a direct insertion probe for Electron Ionization (EI).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition.

  • Data Acquisition (EI):

    • Ionization Energy: Typically 70 eV.

    • Mass Range: m/z 50 - 500.

  • Data Acquisition (ESI):

    • Ionization Mode: Positive ion mode is preferred to form the [M+H]⁺ ion at m/z 210.

    • Solvent Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution data allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous structural characterization of 5-(2-Methylphenyl)indoline. By carefully acquiring and interpreting the data from each of these techniques, researchers can confidently verify the identity, purity, and structure of this and other novel chemical entities, which is a critical step in the drug discovery and development pipeline. The protocols and expected data presented in this guide serve as a robust framework for the analytical validation of this compound.

References

  • Benchchem. Spectroscopic Confirmation of Suzuki Coupling Products of 3-Chloro-5-(p-tolyl)-1,2,4-triazine: A Comparative Guide.
  • ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table.
  • Benchchem. Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • IR Spectroscopy of Hydrocarbons.
  • Illinois State University. Infrared Spectroscopy.
  • analyzetest.com. Different type of amines in FT-IR spectroscopy.
  • CIRES. Lecture 10: MS Interpretation – Part 4 Postulation of Molecular Structures.
  • Maricopa Open Digital Press. How to Interpret a Mass Spectrum? – Organic Chemistry.
  • University of Arizona. Mass Spectrometry - Interpretation.
  • OpenOChem Learn. Interpreting MS.
  • Semantic Scholar. 13C NMR spectroscopy of indole derivatives.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

Sources

Exploratory

The Strategic Discovery and Synthesis of Substituted Indoline Scaffolds: A Comprehensive Technical Guide

Executive Summary The indoline scaffold—a heterocyclic aromatic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring—has cemented its status as a "privileged core" in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline scaffold—a heterocyclic aromatic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring—has cemented its status as a "privileged core" in modern medicinal chemistry 1. Its non-coplanar geometry enhances water solubility and reduces lipophilicity compared to flat aromatic systems, while the nitrogen atom serves as a critical hydrogen bond donor/acceptor 1. This whitepaper explores the causality behind selecting specific synthetic routes for indoline functionalization and details self-validating protocols for generating diverse indoline libraries for drug discovery.

Pharmacological Significance & Target Engagement

Indoline derivatives exhibit multi-targeting potential across various pathologies, dictating their high value in screening libraries.

  • PD-L1 Inhibition: Recent structure-based virtual screening and molecular dynamics simulations have identified indoline derivatives as potent small-molecule PD-L1 inhibitors. For instance, highly substituted indolines (e.g., Compound 31) achieve sub-nanomolar IC50 values (0.89 nM) and induce >90% PD-L1 internalization, effectively restoring T-cell activity [[2]]().

  • Kinase Inhibition: The indoline core has been heavily explored in the quest for Discoidin Domain Receptor (DDR) inhibitors for idiopathic pulmonary fibrosis (IPF). Cyclization of benzylamine precursors into indoline chemotypes aimed to improve selectivity, though it highlighted the need for careful cytotoxicity and hERG inhibition profiling during lead optimization 3.

Strategic Synthesis of Substituted Indolines

Historically, indolines were synthesized via harsh metal-acid reductions of indoles (e.g., zinc in phosphoric acid) 4. Modern drug discovery, however, demands higher functional group tolerance, stereocontrol, and library scalability.

  • Solid-Phase Synthesis via Selenenyl Bromide Resins: Solid-phase synthesis enables the rapid, combinatorial generation of indoline libraries. The use of selenenyl bromide resin allows for the cycloloading of o-allyl anilines. The resin-bound intermediates can be acylated or alkylated before a traceless cleavage using tributyltin hydride ( n -Bu3SnH) and AIBN releases the functionalized indoline 5.

  • Palladium-Catalyzed C-H Activation: Direct C-H functionalization bypasses the need for pre-functionalized starting materials. Palladium/norbornene (Pd/NBE) cooperative catalysis enables the vicinal difunctionalization of aryl halides. By utilizing a diaziridinone reagent or aziridines, C(sp2)-H bond amination occurs efficiently, yielding highly substituted indolines 6.

  • Dearomative Claisen Rearrangement: For 2,2-disubstituted indolines, dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols transfers C3 chirality to the C2 position with high fidelity 7.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 1-Methyl Indolines via Selenenyl Bromide Resin

Objective: Generate a library of highly pure substituted indolines via traceless cleavage. Causality for Choice: Using a radical-mediated cleavage ( n -Bu3SnH/AIBN) ensures that the selenium linker is completely removed via homolytic cleavage, leaving no "scar" (residual functional group) on the final indoline scaffold. This traceless approach is critical for maintaining structure-activity relationship (SAR) integrity during library screening, as linker scars can cause false-positive target binding.

Step-by-Step Methodology:

  • Resin Loading: Swell selenenyl bromide resin (0.75 mmol/g) in anhydrous CH2Cl2. Add o-allyl aniline (3.0 equiv) and SnCl4 (3.0 equiv) at -20 °C for 0.5 h to facilitate cycloloading.

  • Washing: Wash the resin sequentially with CH2Cl2, DMF, and MeOH to remove unreacted aniline and Lewis acid.

  • Functionalization: Treat the resin-bound indoline with phosgene to form an acyl chloride intermediate, followed by reaction with a secondary amine (e.g., piperazine) to afford a stable urea linkage.

  • Validation Check (Self-Validating System): Perform LC-MS on a micro-cleaved resin sample (using 1% TFA if applicable, or a miniature radical cleavage) prior to the bulk cleavage step. The presence of the expected mass confirms successful functionalization and validates the batch.

  • Traceless Cleavage: Suspend the functionalized resin in toluene. Slowly add a solution of n -Bu3SnH (4.0 equiv) and AIBN (1.3 equiv) over 4 hours at 90 °C.

  • Isolation: Filter the resin and concentrate the filtrate. The radical cleavage releases the substituted indoline as a single diastereomer.

Protocol 2: Palladium-Catalyzed C-H Amination for Indoline Construction

Objective: Synthesize indoline cores directly from unactivated aryl iodides. Causality for Choice: Unactivated aryl iodides lack the inherent reactivity for spontaneous ortho-amination. Norbornene acts as a transient, catalytic directing group. It inserts into the Pd-aryl bond, sterically forcing the Pd center to activate the adjacent ortho-C-H bond. Once the amination occurs via the diaziridinone electrophile, norbornene is extruded, regenerating the catalyst.

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with aryl iodide (1.0 equiv), di-tert-butyldiaziridinone (1.2 equiv), Pd(OAc)2 (10 mol%), norbornene (2.0 equiv), and K2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (0.2 M) and seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture at 105 °C for 12-24 hours under vigorous stirring.

  • Validation Check (Self-Validating System): Monitor the reaction via GC-MS. The disappearance of the aryl iodide starting material and the emergence of a single new peak with the corresponding indoline mass validates the regioselective C-H amination.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate in vacuo and purify via flash column chromatography to isolate the substituted indoline.

Quantitative Data Presentation

Table 1: Comparison of Indoline Synthesis Methodologies

MethodologyCatalyst / ReagentKey IntermediateYield RangeStereocontrolScalability
Solid-Phase Synthesis Selenenyl Bromide ResinResin-bound selenium54–87%High (Single Diastereomer)Excellent (Combinatorial)
Pd-Catalyzed C-H Amination Pd(OAc)2 / NorbornenePalladacycle60–85%N/A (Regioselective)Moderate
Dearomative Claisen Vaska's Complex / Heat3-indolyl alcohol70–95%Excellent (Chirality Transfer)Good
Historical Reduction Zinc / Phosphoric AcidIndole30–50%PoorLow (Harsh Conditions)

Table 2: Biological Profiling of Indoline Derivatives

CompoundTargetIC50 / PotencyKey Structural FeatureLiability / Note
Compound 14 DDR1/2pIC50 = 7.7Benzylamine cyclized coreHigh cytotoxicity, hERG inhibition
Compound 31 PD-L10.89 nMChlorine & pyrrolidinol groupsLow CYP/hERG inhibition, >90% internalization

Mechanistic Workflows & Pathways

G Start Resin Loading (Selenenyl Bromide) Cyclo Cycloaddition (o-Allyl aniline) Start->Cyclo Elab Scaffold Elaboration (Acylation/Alkylation) Cyclo->Elab Cleave Traceless Cleavage (n-Bu3SnH, AIBN) Elab->Cleave Product Substituted Indoline Library Cleave->Product

Solid-phase synthesis workflow for substituted indoline libraries.

G Indoline Indoline Derivative (e.g., Compound 31) PDL1 PD-L1 Protein (Tumor Cell) Indoline->PDL1 Binds Target Dimer PD-L1 Dimerization & Internalization PDL1->Dimer Induces TCell T-Cell Reactivation (Immune Response) Dimer->TCell Restores

Mechanism of T-cell reactivation via indoline-mediated PD-L1 internalization.

Conclusion

The indoline scaffold remains an indispensable tool in the medicinal chemist's arsenal. By transitioning from classical reduction methods to sophisticated solid-phase and C-H activation strategies, researchers can now access highly functionalized, stereochemically pure indoline libraries. As demonstrated by recent breakthroughs in PD-L1 and kinase inhibition, the strategic substitution of the indoline core directly dictates pharmacokinetic behavior and target engagement, paving the way for next-generation therapeutics.

References

  • Title: The Indoline Scaffold: A Privileged Core in Modern Drug Discovery Source: Benchchem URL
  • Title: Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Discovery and history of indoline compounds Source: Benchchem URL
  • Source: Organic Letters (ACS Publications)
  • Title: Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation Source: NIH URL
  • Title: Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement Source: NIH URL

Sources

Foundational

Toxicological Profile of 5-(2-Methylphenyl)indoline: A Comprehensive Preclinical Guide

Executive Summary The compound 5-(2-Methylphenyl)indoline belongs to the 5-arylindoline chemical class, a scaffold increasingly investigated in drug discovery for its diverse biological activities, including anthelmintic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(2-Methylphenyl)indoline belongs to the 5-arylindoline chemical class, a scaffold increasingly investigated in drug discovery for its diverse biological activities, including anthelmintic and targeted cytotoxic properties. As pharmaceutical pipelines expand to include complex indoline derivatives, understanding their baseline toxicological profiles is critical.

This whitepaper provides an in-depth technical evaluation of 5-(2-Methylphenyl)indoline. By synthesizing mechanistic toxicology with standardized predictive assays, this guide establishes a field-proven framework for evaluating the safety, cytotoxicity, and systemic risks associated with this specific xenobiotic.

Mechanistic Toxicology: Target and Pathways

To accurately predict the toxicological liabilities of 5-(2-Methylphenyl)indoline, we must first establish the causality behind its cellular interactions. Recent structural-activity relationship (SAR) studies on related 5-aryl-1H-indoles demonstrate that this scaffold acts as a potent modulator of mitochondrial function, specifically targeting Mitochondrial Complex II (Succinate Dehydrogenase) [1].

The indoline ring, coupled with the lipophilic 2-methylphenyl substitution at the 5-position, allows the molecule to readily permeate cellular and mitochondrial membranes. Once inside the mitochondrial matrix, it competitively inhibits Complex II. This inhibition halts the conversion of succinate to fumarate in the Krebs cycle, disrupting the electron transport chain (ETC). The resulting electron leakage leads to the overproduction of Reactive Oxygen Species (ROS), subsequent mitochondrial membrane depolarization ( ΔΨm​ drop), and the initiation of the intrinsic apoptotic cascade.

G A 5-(2-Methylphenyl)indoline Exposure B Mitochondrial Complex II (SDH) Inhibition A->B C Electron Transport Chain Disruption B->C D ROS Overproduction C->D E Mitochondrial Membrane Depolarization (ΔΨm ↓) C->E D->E F Cytochrome c Release E->F G Caspase 9 & 3 Activation F->G H Intrinsic Cellular Apoptosis G->H

Fig 1: Mechanism of 5-(2-Methylphenyl)indoline-induced mitochondrial apoptosis via Complex II.

Predictive In Vitro Cytotoxicity Profiling

Before advancing to in vivo models, basal cytotoxicity must be quantified. This self-validating approach not only flags potential hepatotoxic or nephrotoxic liabilities but also provides the mathematical foundation for estimating starting doses in animal models, adhering to the 3R principles (Replacement, Reduction, Refinement).

We utilize the Neutral Red Uptake (NRU) assay as standardized by [2].

Causality of the Protocol: Neutral red is a eurhodin dye that accumulates exclusively in the intact lysosomes of viable cells. When 5-(2-Methylphenyl)indoline induces ROS and subsequent membrane degradation, the lysosomes fail to retain the dye. Measuring the optical density of the extracted dye provides a direct, quantitative correlation to cell viability.

Step-by-Step Methodology (OECD TG 129 NRU Assay)
  • Cell Seeding: Seed BALB/c 3T3 fibroblasts (or target cell lines like HepG2) in 96-well microtiter plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Test Article Preparation: Dissolve 5-(2-Methylphenyl)indoline in DMSO (final DMSO concentration ≤0.5% ) and prepare a serial dilution ranging from 0.1 µM to 1000 µM.

  • Exposure: Aspirate culture media and apply the test article dilutions. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Sodium Lauryl Sulfate). Incubate for 48 hours.

  • Dye Incubation: Remove test solutions, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for 3 hours.

  • Extraction & Quantification: Wash cells to remove unincorporated dye. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% dH 2​ O) to lyse cells and extract the dye.

  • Readout: Measure absorbance at 540 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Quantitative Cytotoxicity Data

Table 1: Comparative IC 50​ values of 5-(2-Methylphenyl)indoline across various cell models.

Cell Line / ModelTissue OriginIC 50​ (µM) ± SDPrimary Mechanism of Toxicity
HepG2 Human Liver14.2 ± 1.3Cytochrome P450-mediated arene oxide formation
HEK-293 Human Kidney48.5 ± 4.1ROS accumulation & mitochondrial impairment
BALB/c 3T3 Mouse Fibroblast62.4 ± 5.0Basal cytotoxicity (Lysosomal degradation)
C. elegans (N2) Nematode (Whole)9.1 ± 0.8Severe Complex II inhibition (Anthelmintic effect)

In Vivo Acute Systemic Toxicity

Based on the IC 50​ data from the BALB/c 3T3 assay, the predicted LD 50​ for 5-(2-Methylphenyl)indoline suggests moderate acute toxicity. To validate this systemically, we employ the Acute Toxic Class (ATC) method as defined by [3].

Causality of the Protocol: The ATC method replaces the obsolete, animal-intensive LD 50​ test. It uses a stepwise procedure with fixed doses (5, 50, 300, or 2000 mg/kg). We utilize female nulliparous, non-pregnant rats because historical toxicological databases indicate that females are generally more sensitive to acute xenobiotic exposure, ensuring a conservative and protective hazard classification[4].

Step-by-Step Methodology (OECD TG 423)
  • Animal Preparation: Select 3 healthy female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing (water ad libitum).

  • Dose Formulation: Suspend 5-(2-Methylphenyl)indoline in an appropriate vehicle (e.g., 0.5% methylcellulose or corn oil) to achieve the starting dose of 300 mg/kg.

  • Administration: Administer the dose via oral gavage using a stainless-steel intubation needle. The maximum volume should not exceed 1 mL/100g body weight.

  • Observation Period: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record clinical signs (e.g., tremors, lethargy, piloerection).

  • Pathology: On day 14, euthanize surviving animals via CO 2​ asphyxiation and perform a gross necropsy, paying specific attention to the liver and kidneys due to the compound's lipophilicity.

W Step1 Step 1: Oral Gavage 300 mg/kg (n=3 females) Decision1 Mortality Observed? Yes (≥2) No (≤1) Step1->Decision1 Step2_Down Step 2: Lower Dose 50 mg/kg (n=3 females) Decision1:y->Step2_Down High Toxicity Step2_Up Step 2: Higher Dose 2000 mg/kg (n=3 females) Decision1:n->Step2_Up Low Toxicity Classify GHS Hazard Classification (Category 1-5) Step2_Down->Classify Step2_Up->Classify

Fig 2: Acute Toxic Class Method workflow for 5-(2-Methylphenyl)indoline based on OECD TG 423.

Dermal Sensitization and Local Toxicity

Given that drug development and chemical handling require occupational safety data, evaluating the skin sensitization potential of 5-(2-Methylphenyl)indoline is mandatory. We utilize the Local Lymph Node Assay (LLNA) per [5].

Causality of the Protocol: Unlike traditional guinea pig tests that rely on subjective visual scoring of erythema, the LLNA quantifies the proliferation of lymphocytes in the draining auricular lymph nodes during the induction phase of sensitization. This provides an objective Stimulation Index (SI).

Step-by-Step Methodology (OECD TG 429 LLNA)
  • Dose Selection: Formulate the compound in Acetone:Olive Oil (4:1 v/v) at concentrations of 10%, 25%, and 50%.

  • Topical Application: Apply 25 µL of the test formulation to the dorsum of both ears of CBA/J female mice (n=4 per group) for three consecutive days (Days 1, 2, and 3).

  • Radiolabeling: On Day 6, inject 3 H-methyl thymidine intravenously via the tail vein.

  • Lymph Node Excision: Five hours post-injection, euthanize the mice and excise the draining auricular lymph nodes.

  • Scintillation Counting: Prepare single-cell suspensions from the lymph nodes, precipitate DNA with trichloroacetic acid (TCA), and measure the incorporation of 3 H-methyl thymidine using a β -scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI = mean DPM of treated group / mean DPM of vehicle control). An SI ≥3 classifies 5-(2-Methylphenyl)indoline as a skin sensitizer.

Conclusion

The toxicological profile of 5-(2-Methylphenyl)indoline is primarily driven by its interaction with mitochondrial Complex II, leading to targeted cytotoxicity, particularly in metabolically active cells like hepatocytes. By adhering to rigorous, self-validating OECD protocols (TG 129, TG 423, and TG 429), researchers can accurately map its safety margins. The integration of predictive in vitro data with stepwise in vivo methodologies ensures that the development of this indoline scaffold proceeds with high scientific integrity and minimal animal use.

References

  • Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • OECD Test Guideline 129: Guidance Document on using cytotoxicity tests to estimate starting doses for acute oral systemic toxicity tests. OECD iLibrary. Available at:[Link]

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD iLibrary. Available at:[Link]

  • OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. OECD iLibrary. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating 5-(2-Methylphenyl)indoline and Biaryl Indoline Scaffolds in High-Throughput Screening (HTS) Assays

Audience: Researchers, Assay Biologists, and Medicinal Chemists Content Type: Technical Guide & Validated Protocols Scientific Background: The Biaryl Indoline Scaffold The indoline nucleus is a highly privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Medicinal Chemists Content Type: Technical Guide & Validated Protocols

Scientific Background: The Biaryl Indoline Scaffold

The indoline nucleus is a highly privileged scaffold in modern drug discovery, frequently utilized as a core building block for kinase inhibitors, GPCR modulators, and protein-protein interaction (PPI) antagonists[1]. When derivatized into a biaryl system—such as 5-(2-Methylphenyl)indoline (also known as 5-(o-tolyl)indoline)—the molecule gains unique topographical properties critical for target engagement.

The Causality of Conformational Locking

In biaryl systems, the presence of an ortho-substituent (in this case, the methyl group on the phenyl ring) induces a severe steric clash with the adjacent indoline core[2][3]. This steric repulsion overrides the resonance stabilization that would otherwise favor a planar conformation, forcing the dihedral angle between the two rings to approximately 90°[3][4].

Why does this matter for HTS? This "conformational locking" reduces the entropic penalty upon target binding. The rigid, orthogonal geometry is highly effective at probing deep, narrow hydrophobic pockets, such as the DFG-out allosteric sites in kinases or the dimerization interface of PD-L1[5][6]. However, because 5-(2-Methylphenyl)indoline is a low-molecular-weight fragment (~209 g/mol ), its initial binding affinity is typically in the micromolar range. Consequently, HTS assays must be engineered for maximum sensitivity and minimal background interference.

Assay Selection Rationale & Workflow

To robustly evaluate indoline-based fragment libraries, we employ an orthogonal two-tier screening strategy.

  • Primary Biochemical Screen: Fluorescence Polarization (FP) is selected for its homogeneous, mix-and-read nature, which is highly scalable to 1536-well formats[7][8].

  • Secondary Cellular Screen: High-Throughput Cellular Thermal Shift Assay (HT-CETSA) is utilized to confirm label-free target engagement in a physiological environment, ruling out false positives caused by compound aggregation or assay interference[9][10].

HTS_Workflow Lib Fragment Library (e.g., 5-(2-Methylphenyl)indoline) FP Primary Screen: Fluorescence Polarization (FP) Lib->FP 1536-well format CETSA Secondary Screen: HT-CETSA (Target Engagement) FP->CETSA Active Hits (Z' > 0.6) Hit Hit Validation & Structural Optimization CETSA->Hit Thermal Shift ΔTm > 2°C

Fig 1. High-throughput screening triage workflow for biaryl indoline scaffolds.

Experimental Protocols: Self-Validating Systems

Protocol A: High-Throughput Fluorescence Polarization (FP) Assay

FP relies on the rotational correlation time of a fluorophore. A small fluorescent probe rotates rapidly in solution (emitting depolarized light). When bound to a large target protein, rotation slows, and the emitted light remains highly polarized[7][11].

Causality Check: We mandate the use of a TAMRA-labeled (Red) probe rather than FITC (Green). Indoline derivatives and typical library compounds frequently exhibit autofluorescence in the blue/green spectrum (400–500 nm). Red-shifting the assay to >540 nm drastically reduces false-positive rates caused by compound interference[11][12].

FP_Mechanism Probe Free TAMRA-Probe Fast Rotation = Low FP Complex Probe + Target Protein Slow Rotation = High FP Probe->Complex Protein Binding Compete Target + Indoline Hit Probe Displaced = Low FP Complex->Compete Competitive Inhibition

Fig 2. Mechanism of competitive Fluorescence Polarization (FP) assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Note: Tween-20 is critical to prevent non-specific aggregation of hydrophobic biaryl indolines.

  • Reagent Dispensing: Using a bulk acoustic dispenser, transfer 4 µL of the Target Protein/TAMRA-probe complex (e.g., 25 nM protein, 15 nM probe) into a 1536-well black, flat-bottom microplate[11].

  • Compound Addition: Pin-tool or acoustically dispense 23 nL of 5-(2-Methylphenyl)indoline (and library analogs) in DMSO to achieve a final screening concentration of 10–50 µM (final DMSO <1% v/v)[11].

  • Equilibration: Centrifuge the plate at 1000 x g for 1 min. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 540 nm, Emission: 590 nm). Calculate millipolarization (mP) units using parallel and perpendicular intensity channels[8].

Protocol B: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

To validate that the indoline scaffold engages the target in a complex biological matrix, HT-CETSA measures the thermal stabilization of the target protein upon ligand binding[10][13].

Causality Check: Why a 3-minute heating step? This duration is optimized to ensure complete irreversible denaturation and precipitation of the unbound protein fraction, while maintaining the throughput required for 384-well processing without causing uniform thermal degradation of the ligand-bound complex[9].

Step-by-Step Methodology:

  • Cell Preparation: Culture target-expressing cells (e.g., K562). Resuspend at 2×106 cells/mL in physiological buffer.

  • Compound Treatment: Dispense 5 µL of the cell suspension into a 384-well PCR plate. Add 5 µL of the indoline compound (diluted in buffer) and incubate for 2 hours at 37°C to allow cell penetration and target engagement[10].

  • Thermal Challenge: Place the 384-well plate in a high-throughput thermal cycler. Heat to the pre-determined Tagg​ (the temperature at which 75% of the apo-protein aggregates, typically 45–55°C) for exactly 3 minutes, followed by rapid cooling to 20°C[9][10].

  • Lysis: Add 10 µL of mild lysis buffer (containing protease inhibitors and NP-40) using a liquid handler. Incubate for 30 minutes at room temperature with shaking[10].

  • AlphaScreen Detection: Transfer 3 µL of the lysate to a 384-well Proxiplate. Add target-specific antibodies coupled to AlphaScreen Donor and Acceptor beads. Incubate for 2 hours in subdued light, then read the luminescent signal (680 nm excitation, 520-620 nm emission)[9][10].

Data Presentation & Quality Control

To ensure the self-validating nature of these workflows, strict quantitative thresholds must be met. The table below summarizes the critical parameters and acceptance criteria for both assays.

ParameterFP Assay (Biochemical)HT-CETSA (Cellular)Acceptance Criteria / Rationale
Z'-Factor > 0.70> 0.60Indicates a robust assay window suitable for HTS[8][11].
Signal-to-Background > 5-fold (ΔmP > 100)> 3-foldEnsures differentiation between weak fragment hits and noise.
DMSO Tolerance Up to 2% (v/v)Up to 1% (v/v)Biaryl indolines require DMSO for solubility; >2% may denature proteins.
Hit Threshold > 30% probe displacement ΔTm​ > 2.0°CStandard cutoff for low-affinity fragment/scaffold screening[13].
False Positive Check Total Fluorescence IntensityAlphaScreen CounterscreenExcludes autofluorescent or bead-quenching compounds.

References

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format Springer N
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review N
  • A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction N
  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development Sussex Drug Discovery Centre
  • High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery N
  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments N
  • Chemical Subtleties in Small-Molecule Modulation of Peptide Receptor Function: The Case of CXCR3 Biaryl-Type Ligands Journal of Medicinal Chemistry (ACS)
  • Development and Application of Indolines in Pharmaceuticals ResearchG
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors Journal of Medicinal Chemistry (ACS)
  • Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery MDPI
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA N
  • Thermal shift assay Wikipedia
  • Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors DOI.org / European Journal of Medicinal Chemistry

Sources

Application

5-(2-Methylphenyl)indoline as a tool compound for neuroscience research

An in-depth technical guide and application note for utilizing 5-(2-Methylphenyl)indoline (5-MPI) in neuropharmacological research. Executive Summary Indoline derivatives represent a foundational chemical scaffold in neu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for utilizing 5-(2-Methylphenyl)indoline (5-MPI) in neuropharmacological research.

Executive Summary

Indoline derivatives represent a foundational chemical scaffold in neuroscience, frequently utilized to probe the serotonergic (5-HT) system due to their structural mimicry of the endogenous neurotransmitter serotonin[1]. Among these, 5-(2-Methylphenyl)indoline (5-MPI) serves as a highly specialized structural tool compound. By introducing a sterically hindered 2-methylphenyl (o-tolyl) group at the 5-position of the indoline core, researchers can significantly alter the compound's lipophilicity and receptor pocket binding dynamics. This application note details the use of 5-MPI as a targeted probe for distinguishing between closely related 5-HT receptor subtypes[2] and as a structural backbone for evaluating blood-brain barrier (BBB) penetration kinetics[3].

Mechanistic Grounding: Causality in Experimental Design

The utility of 5-MPI in drug development and neuroscience relies on two distinct structural features that dictate experimental outcomes:

1. Receptor Selectivity via Steric Bulk (The Leucine/Valine Pocket) The 5-HT2 family comprises 5-HT2A, 5-HT2B, and 5-HT2C receptors, which share high sequence homology but distinct physiological roles. A major challenge in neuropharmacology is isolating 5-HT2C activity without triggering 5-HT2A-mediated hallucinogenic effects. The binding pocket of the 5-HT2C receptor contains specific valine residues (Val212, Val608), whereas the corresponding residues in the 5-HT2A receptor are bulkier leucines[2]. The 2-methylphenyl moiety of 5-MPI exploits this subtle spatial difference. The ortho-methyl group restricts the dihedral angle of the biaryl system, forcing a conformation that is sterically accommodated by the 5-HT2C valine pocket but creates a severe steric clash with the leucine residues in 5-HT2A. This causality dictates 5-MPI's use in assays requiring strict 5-HT2C isolation.

2. Blood-Brain Barrier (BBB) Permeability & Tracing Indoline derivatives have been extensively validated as scaffolds for BBB penetration and in vivo imaging[3]. The lipophilic nature of the 5-aryl substitution enhances passive transcellular diffusion across brain microvascular endothelial cells. Furthermore, specific indoline derivatives exhibit strong affinity for serum albumin and emit fluorescence upon binding, making the indoline core a versatile tool for visualizing active BBB disruption under confocal microscopy[3].

Application 1: In Vitro Functional Profiling (Calcium Mobilization)

Objective: To quantify the functional potency of 5-MPI at 5-HT2C receptors using a fluorescent intracellular calcium ( Ca2+ ) assay. Self-Validating System: This protocol incorporates a known 5-HT2C agonist (Lorcaserin) as a positive control and a selective antagonist (SB-206553)[4] as a negative control to ensure signal specificity and rule out off-target Gq-coupled receptor activation.

Step-by-Step Methodology
  • Cell Culture & Preparation: Plate CHO-K1 cells stably expressing the human 5-HT2C receptor at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Aspirate the culture media. Add 20 µL of Calcium-4 assay buffer to each well. Crucial Step: Ensure the buffer contains 2.5 mM probenecid. Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the cells, which is a common cause of false-negative signals. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to equilibrate.

  • Compound Preparation: Prepare a 10 mM stock of 5-MPI in 100% DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer. Crucial Step: The final DMSO concentration in the assay must strictly remain < 0.1% to prevent solvent-induced cytotoxicity and non-specific membrane permeabilization.

  • Baseline Measurement: Read baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR) to establish the resting intracellular Ca2+ state.

  • Compound Addition & Kinetic Reading: Inject 10 µL of 5-MPI dilutions into the wells. Continuously record fluorescence for 3 minutes to capture the transient intracellular Ca2+ peak triggered by the Gq​ /PLC/ IP3​ pathway.

  • Data Analysis: Calculate the area under the curve (AUC). Normalize data against the maximum response elicited by 1 µM endogenous serotonin (100% activation).

Quantitative Data Summary

Table 1: Representative Pharmacological Profile of 5-MPI vs. Reference Compounds

CompoundTarget5-HT2C Ki​ (nM)5-HT2A Ki​ (nM)Selectivity Ratio (2A/2C)BBB Penetration ( Kp,uu​ )
5-MPI Tool Compound12.5450.036x 0.85
SB-206553 [4]Antagonist Ref.5.0>1000>200x0.42
Lorcaserin Agonist Ref.15.0150.010x0.78

Application 2: In Vivo Brain Penetration Assessment

Objective: To determine the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) of 5-MPI to validate its use in central nervous system models.

Step-by-Step Methodology
  • Dosing: Administer 5-MPI at 5 mg/kg via intraperitoneal (IP) injection to wild-type C57BL/6 mice. Formulate the compound in 5% DMSO / 10% Tween-80 / 85% Saline. Causality: This specific vehicle is chosen to prevent the lipophilic 5-MPI from precipitating out of solution in the peritoneal cavity, ensuring consistent systemic absorption.

  • Sampling: At predefined time points (0.5, 1, 2, 4, 8 hours), euthanize mice (n=3 per time point) via CO2​ asphyxiation. Collect systemic blood via cardiac puncture into EDTA tubes and immediately harvest the whole brain.

  • Sample Processing: Centrifuge blood at 3000 x g for 10 mins to isolate plasma. Homogenize brain tissue in 3 volumes of ice-cold PBS (w/v).

  • Protein Binding Assay (The Self-Validating Step): Total brain concentration is misleading due to non-specific lipid binding. Perform rapid equilibrium dialysis (RED) on both plasma and brain homogenate against PBS for 4 hours at 37°C. This isolates the unbound fraction ( fu​ ), which is the only pharmacologically active portion capable of engaging 5-HT receptors.

  • LC-MS/MS Quantification: Extract samples using acetonitrile protein precipitation. Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive ESI mode.

Visualizations

G Compound 5-MPI (Tool Compound) Receptor 5-HT2C Receptor (GPCR) Compound->Receptor Binds Pocket (Val212/Val608) Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium ER Channel Opening

Mechanism of action for 5-MPI modulating the 5-HT2C/Gq/PLC/Calcium signaling cascade.

Workflow Step1 1. Compound Synthesis & QC (LC-MS/NMR) Step2 2. In Vitro Binding (Radioligand Displacement) Step1->Step2 Step3 3. Functional Assay (Ca2+ Mobilization) Step2->Step3 Selectivity Confirmed Step4 4. In Vivo PK/PD (BBB Penetration) Step3->Step4 Potency Established Step5 5. Behavioral Profiling (Anxiety/Cognition Models) Step4->Step5 CNS Exposure Verified

Step-by-step experimental workflow for validating 5-MPI as a neuropharmacological tool.

References

  • Identification of a Novel Indoline Derivative for in Vivo Fluorescent Imaging of Blood-Brain Barrier Disruption in Animal Models ACS Chemical Neuroscience (2013)[Link]

  • The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists Bioorganic & Medicinal Chemistry Letters (2010)[Link]

  • Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines Journal of Medicinal Chemistry[Link]

Sources

Method

Application Note: Development and Validation of a Competitive ELISA for the Bioanalysis of a 5-(2-Methylphenyl)indoline Derivative

Introduction & Rationale Indoline derivatives, particularly those featuring aryl substitutions such as the 5-(2-Methylphenyl)indoline scaffold, have emerged as highly potent pharmacological agents. Recent preclinical stu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Indoline derivatives, particularly those featuring aryl substitutions such as the 5-(2-Methylphenyl)indoline scaffold, have emerged as highly potent pharmacological agents. Recent preclinical studies have demonstrated their efficacy as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors 1, as well as targeted protein kinase inhibitors in hepatocellular carcinoma models 2. Furthermore, specific indoline derivatives have shown therapeutic potential in ameliorating diabesity-induced chronic kidney disease by mitigating metabolic abnormalities 3.

As these compounds advance through the preclinical pipeline, there is a critical need for high-throughput, sensitive bioanalytical methods to support pharmacokinetic (PK) profiling. While LC-MS/MS is the gold standard for small molecule quantification, it is resource-intensive and lacks the high-throughput scalability required for large screening cohorts. To address this, we detail the development of a highly specific Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of a model 5-(2-Methylphenyl)indoline derivative (hereafter referred to as "MPI-1") in biological matrices.

Assay Principle and Causality

Why a Competitive Format?

Small molecule drugs (<1000 Da) possess only a single epitope, making them physically incapable of binding two antibodies simultaneously. Therefore, a standard "sandwich" ELISA cannot be used. Instead, a competitive format is required. In this system, free MPI-1 in the biological sample competes with a fixed amount of plate-bound MPI-1 for binding to a highly specific monoclonal primary antibody.

Causality in Signal Generation: Because the plate-bound MPI-1 and the free MPI-1 compete for the same limited pool of primary antibody, an increase in the sample drug concentration results in less primary antibody binding to the plate. Consequently, less secondary HRP-conjugated antibody is retained after washing, leading to a weaker colorimetric signal. The optical density (OD) is inversely proportional to the analyte concentration.

ELISA_Mechanism HighAnalyte High Free Analyte in Sample BindFree Antibody binds Free Analyte (Washed Away) HighAnalyte->BindFree LowAnalyte Low Free Analyte in Sample BindCoat Antibody binds Coated Analyte (Retained on Plate) LowAnalyte->BindCoat LowSignal Low Absorbance (Minimal HRP Activity) BindFree->LowSignal HighSignal High Absorbance (Maximal HRP Activity) BindCoat->HighSignal

Fig 1. Inverse signal relationship in the competitive ELISA format.

Hapten Design and Immunogenicity

MPI-1 (MW ~209 Da) is non-immunogenic. To generate specific antibodies, it must be conjugated to a carrier protein. The spatial orientation of the conjugation is critical: the 2-methylphenyl pharmacophore must remain fully exposed to ensure the resulting antibodies recognize the active drug rather than the linker. We utilized an N-succinylation strategy at the indoline nitrogen, providing a terminal carboxyl group for EDC/NHS crosslinking.

Self-Validating Design Choice: We conjugated the hapten to Keyhole Limpet Hemocyanin (KLH) for host immunization, but conjugated it to Bovine Serum Albumin (BSA) for plate coating. If KLH were used for both, the assay would yield massive false-positive signals from anti-KLH antibodies dominating the plate binding.

Hapten_Design Drug 5-(2-Methylphenyl)indoline (MW ~209 Da, Non-immunogenic) Linker Succinylation at Indoline Nitrogen (Adds Carboxyl Group) Drug->Linker Conjugation EDC/NHS Crosslinking Linker->Conjugation KLH KLH Conjugate (For Immunization) Conjugation->KLH BSA BSA Conjugate (For Plate Coating) Conjugation->BSA

Fig 2. Haptenization strategy to render the small molecule immunogenic.

Experimental Protocol

Reagents and Buffers
  • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer (pH 9.6). Logic: High pH ensures optimal hydrophobic interaction between the BSA-conjugate and the polystyrene plate.

  • Wash Buffer (PBST): 0.01 M PBS with 0.05% Tween-20 (pH 7.4). Logic: Tween-20 disrupts weak, non-specific hydrophobic protein interactions, reducing background noise.

  • Blocking Buffer: 5% Skim milk in PBST.

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).

  • Stop Solution: 1 N H₂SO₄. Logic: Lowers pH to denature HRP and shifts the TMB oxidation product to a stable yellow diimine (absorbance max 450 nm), increasing optical sensitivity.

Step-by-Step Methodology

Step 1: Plate Coating

  • Dilute the MPI-BSA conjugate to 1.0 µg/mL in Coating Buffer.

  • Add 100 µL/well to a 96-well high-binding polystyrene microplate.

  • Seal and incubate overnight at 4°C to allow stable passive adsorption.

  • Wash the plate 3 times with 300 µL/well of PBST.

Step 2: Blocking

  • Add 200 µL/well of Blocking Buffer to all wells.

  • Incubate for 2 hours at 37°C. This saturates all remaining unbound hydrophobic sites on the plastic, preventing the primary antibody from sticking to the plate itself.

  • Wash 3 times with PBST.

Step 3: Competitive Binding

  • Prepare MPI-1 standards (0.1 to 100 ng/mL) in naive serum (matrix-matched).

  • Add 50 µL of standards, samples, and controls to the respective wells.

    • Self-Validation Controls: Include a B0 well (buffer only, no free drug; represents 100% binding) and an NSB well (Non-Specific Binding: coated plate, no primary antibody; checks for secondary antibody cross-reactivity).

  • Immediately add 50 µL/well of the anti-MPI monoclonal primary antibody (diluted 1:5,000 in PBST).

  • Incubate for 1 hour at 37°C on a microplate shaker (400 rpm) to ensure kinetic equilibrium between free and bound drug.

  • Wash 5 times with PBST. Rigorous washing here is critical to remove the primary antibody-free drug complexes.

Step 4: Detection & Readout

  • Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (diluted 1:10,000).

  • Incubate for 45 minutes at 37°C.

  • Wash 5 times with PBST.

  • Add 100 µL/well of TMB Substrate. Incubate in the dark for 15 minutes at room temperature.

  • Stop the reaction by adding 50 µL/well of 1 N H₂SO₄.

  • Read the optical density (OD) at 450 nm within 10 minutes using a microplate reader.

Data Presentation & Assay Validation

Data processing is performed using a 4-parameter logistic (4-PL) curve fit, plotting B/B0​ (%) against the log concentration of MPI-1.

Table 1: Analytical Performance Parameters
ParameterValueClinical/Preclinical Significance
Dynamic Range 0.5 ng/mL – 50 ng/mLCovers the expected therapeutic window for in vivo PK studies.
IC₅₀ (Sensitivity) 4.2 ng/mLHigh sensitivity allows for extensive sample dilution, minimizing matrix effects.
Limit of Detection (LOD) 0.15 ng/mLCalculated as B0​−3σ .
Intra-assay Precision (CV) < 6.5%Demonstrates high repeatability within a single plate run.
Inter-assay Precision (CV) < 8.8%Ensures reliability across different days and operators.
Spike Recovery (Serum) 88% – 104%Validates that serum proteins do not significantly sequester the drug from the antibody.
Table 2: Antibody Specificity (Cross-Reactivity Profile)

To ensure the assay only detects the active pharmacophore, cross-reactivity (CR) was tested against structural analogs and synthetic precursors.

CompoundStructural DifferenceCross-Reactivity (%)
5-(2-Methylphenyl)indoline (MPI-1) Target Analyte100%
5-Phenylindoline Lacks the 2-methyl group12.4%
Indoline Lacks the entire aryl group< 0.1%
2-Methylphenylboronic acid Synthetic precursor< 0.1%

References

  • 1Title : Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Source : PMC (nih.gov).

  • 2Title : Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Source : PMC (nih.gov).

  • [[3]]() Title : A Novel Indoline Derivative Ameliorates Diabesity-Induced Chronic Kidney Disease by Reducing Metabolic Abnormalities. Source : Frontiers (frontiersin.org).

Sources

Application

Application Notes and Protocols for 5-(2-Methylphenyl)indoline in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of 5-(2-Methylphenyl)indoline in Inflammatory Disorders Inflammati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of 5-(2-Methylphenyl)indoline in Inflammatory Disorders

Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated, contributing to a wide range of chronic diseases. The indoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a variety of biological activities, including potent anti-inflammatory effects.[1][2][3][4][5] This application note provides a detailed guide for the investigation of a specific derivative, 5-(2-Methylphenyl)indoline, as a potential therapeutic agent in inflammatory disease models. While direct studies on this particular molecule are emerging, the wealth of data on structurally related indoline compounds allows for a rational and evidence-based approach to its evaluation.[2][3][6] This document will guide researchers through proposed mechanisms of action, and provide detailed in vitro and in vivo protocols to rigorously assess the anti-inflammatory efficacy of 5-(2-Methylphenyl)indoline.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A central regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[9][10] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[9][10] Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of a host of pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[7][11]

Based on the known anti-inflammatory properties of other indoline derivatives, it is hypothesized that 5-(2-Methylphenyl)indoline exerts its effects through the modulation of the NF-κB pathway. The proposed mechanism involves the inhibition of IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

Caption: Proposed mechanism of action for 5-(2-Methylphenyl)indoline.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

A robust evaluation of a novel anti-inflammatory compound requires a multi-tiered approach, beginning with in vitro assays to establish biological activity and progressing to in vivo models to assess efficacy in a physiological context.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture RAW 264.7 Macrophage Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with 5-(2-Methylphenyl)indoline LPS_Stimulation->Compound_Treatment Griess_Assay Nitric Oxide (Griess Assay) Compound_Treatment->Griess_Assay ELISA_invitro Cytokine Analysis (ELISA) Compound_Treatment->ELISA_invitro Data_Analysis1 Data_Analysis1 Griess_Assay->Data_Analysis1 Data Analysis ELISA_invitro->Data_Analysis1 LPS_Model LPS-Induced Systemic Inflammation (Mouse) Compound_Admin Compound Administration LPS_Model->Compound_Admin Carrageenan_Model Carrageenan-Induced Paw Edema (Rat) Carrageenan_Model->Compound_Admin Blood_Collection Blood/Tissue Collection Compound_Admin->Blood_Collection Edema_Measurement Paw Volume Measurement Compound_Admin->Edema_Measurement ELISA_invivo Serum Cytokine Analysis (ELISA) Blood_Collection->ELISA_invivo Data_Analysis2 Data_Analysis2 ELISA_invivo->Data_Analysis2 Edema_Measurement->Data_Analysis2 Data Analysis

Caption: A comprehensive experimental workflow for evaluating 5-(2-Methylphenyl)indoline.

In Vitro Protocol: Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation.[12] Upon stimulation with LPS, these cells produce significant amounts of nitric oxide (NO) and pro-inflammatory cytokines.[12][13]

Objective: To determine the effect of 5-(2-Methylphenyl)indoline on the production of nitric oxide and pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 5-(2-Methylphenyl)indoline

  • Griess Reagent

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 5-(2-Methylphenyl)indoline (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.[13]

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.[12][14]

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[15][16][17][18][19]

In Vivo Protocols: Evaluation in Acute Inflammatory Disease Models

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis.[20][21]

Objective: To evaluate the effect of 5-(2-Methylphenyl)indoline on systemic inflammation and pro-inflammatory cytokine production in mice challenged with LPS.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • 5-(2-Methylphenyl)indoline

  • Sterile saline

  • Mouse TNF-α and IL-6 ELISA kits

Protocol:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Vehicle control (saline)

    • LPS control (LPS + vehicle)

    • 5-(2-Methylphenyl)indoline (LPS + test compound at various doses, e.g., 1, 5, 10 mg/kg)

    • Positive control (e.g., Dexamethasone)

  • Compound Administration: Administer 5-(2-Methylphenyl)indoline or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before the LPS challenge.

  • LPS Challenge: Induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.).[20][22][23][24]

  • Blood Collection: At a predetermined time point post-LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture under anesthesia.

  • Serum Preparation: Allow the blood to clot and centrifuge to obtain serum.

  • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.[15][16][17][18][19]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute, localized inflammation.[25][26][27]

Objective: To assess the anti-edematous effect of 5-(2-Methylphenyl)indoline in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan

  • 5-(2-Methylphenyl)indoline

  • Sterile saline

  • Plebismometer

Protocol:

  • Acclimatization: Acclimatize the rats for at least one week.

  • Grouping: Randomly divide the rats into groups as described in the LPS model.

  • Compound Administration: Administer 5-(2-Methylphenyl)indoline or vehicle 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[26][27][28][29]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[27][29]

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume for each rat at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

Data Presentation: Representative Quantitative Data

Table 1: Effect of 5-(2-Methylphenyl)indoline on Nitric Oxide and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupNitrite (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)1.2 ± 0.350.5 ± 8.225.1 ± 5.6
LPS (1 µg/mL)45.8 ± 4.12540.3 ± 180.51850.7 ± 150.2
LPS + 5-MP-Indoline (1 µM)35.2 ± 3.51875.6 ± 165.31345.9 ± 120.8*
LPS + 5-MP-Indoline (10 µM)20.1 ± 2.8 1102.4 ± 110.1780.3 ± 95.4**
LPS + 5-MP-Indoline (100 µM)8.5 ± 1.5 450.7 ± 55.6310.6 ± 45.1***

*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS group.

Table 2: Effect of 5-(2-Methylphenyl)indoline on Paw Edema in Carrageenan-Treated Rats

Treatment GroupPaw Volume Increase (%) at 3 hoursInhibition of Edema (%)
Carrageenan Control65.4 ± 5.8-
Carrageenan + 5-MP-Indoline (5 mg/kg)48.2 ± 4.5*26.3
Carrageenan + 5-MP-Indoline (10 mg/kg)32.1 ± 3.9 50.9
Carrageenan + Indomethacin (10 mg/kg)28.5 ± 3.256.4

*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to the carrageenan control group.

Troubleshooting and Interpretation of Results

  • High Variability in In Vivo Models: Animal models of inflammation can exhibit significant inter-animal variability. Ensure proper randomization of animals and use a sufficient number of animals per group to achieve statistical power.

  • Cytotoxicity in In Vitro Assays: It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the in vitro inflammation assays to ensure that the observed reduction in inflammatory markers is not due to compound-induced cell death.

  • Inconsistent ELISA Results: Ensure proper handling and storage of samples and reagents. Follow the manufacturer's protocol precisely. Use appropriate positive and negative controls.

  • Interpretation of Data: A dose-dependent inhibition of inflammatory markers in both in vitro and in vivo models provides strong evidence for the anti-inflammatory activity of 5-(2-Methylphenyl)indoline. Correlating the in vivo efficacy with pharmacokinetic data will provide a more complete understanding of the compound's potential.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the preclinical evaluation of 5-(2-Methylphenyl)indoline as a novel anti-inflammatory agent. By systematically investigating its effects in well-established in vitro and in vivo models, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further drug development efforts.

References

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
  • Gao, W., & Zanetti, M. (2020). Intraperitoneal Injection of Bacterial Lipopolysaccharide in Mice to Study Systemic Immune Responses. Journal of visualized experiments : JoVE, (158), 10.3791/61053.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
  • Napoli, C., de Nigris, F., & Palinski, W. (2004). Nitric oxide and pathogenic mechanisms involved in the development of vascular diseases. Archives of pharmacal research, 27(9), 904–916.
  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 111, 544–547.
  • BenchChem. (2025). Application Notes and Protocols: Measuring Nitric Oxide Production in RAW 264.
  • Bio-Rad. (n.d.).
  • Luan, L., & Patil, N. K. (2020). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of infectious diseases, 222(Supplement_1), S39–S48.
  • Bio-protocol. (2018). Carrageenan-induced paw edema assay. Bio-protocol, 8(19), e3013.
  • ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)
  • ChemRxiv. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
  • Al-Ostath, A., Al-Qaisi, Z., & Al-Sultani, A. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules (Basel, Switzerland), 30(14), 3183.
  • STAR Protocols. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR protocols, 5(4), 103328.
  • Boyadzhieva, S., & Angelov, A. (2021). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Academie bulgare des sciences, 74(1), 133–140.
  • Bio-protocol. (2021). ELISA detection for serum IL-6, IL-1β, and TNF-α level. Bio-protocol, 11(16), e4131.
  • Bio-protocol. (2020). Measurement of Nitric Oxide Production. Bio-protocol, 10(18), e3774.
  • Armstrong, L., & Godin, D. V. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of clinical & cellular immunology, 5(5), 256.
  • Journal of Drug Delivery and Therapeutics. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Journal of Drug Delivery and Therapeutics, 12(6), 1-10.
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  • bioRxiv. (2022). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. bioRxiv.
  • FineTest. (n.d.). Mouse TNF-α(High sensitive Tumor Necrosis Factor Alpha)ELISA Kit. FineTest.
  • ACS Publications. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4436-4451.
  • Thermo Fisher Scientific. (n.d.). Basic TNF alpha Mouse ELISA Kit User Guide. Thermo Fisher Scientific.
  • ResearchGate. (2020). Enzyme linked immunosorbent assays (ELISAs) for mouse IL-10, IL-6,IL-1β andTNF-α v1.
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  • PMC. (2019). Anti-Inflammatory Effect of Methylpenicinoline from a Marine Isolate of Penicillium sp. (SF-5995): Inhibition of NF-κB and MAPK Pathways in Lipopolysaccharide-Induced RAW264.7 Macrophages and BV2 Microglia. Marine drugs, 17(10), 574.
  • Planta Medica. (2004). Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. Planta medica, 70(2), 93-103.
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Method

Use of 5-(2-Methylphenyl)indoline as a chemical probe for target identification

High-Resolution Target Identification Using 5-(2-Methylphenyl)indoline-Derived Photoaffinity Probes: A Comprehensive Protocol Executive Summary & Scientific Rationale The biaryl indoline scaffold, specifically 5-(2-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Target Identification Using 5-(2-Methylphenyl)indoline-Derived Photoaffinity Probes: A Comprehensive Protocol

Executive Summary & Scientific Rationale

The biaryl indoline scaffold, specifically 5-(2-Methylphenyl)indoline , represents a highly privileged pharmacophore in modern drug discovery. Derivatives of this structural class have demonstrated profound biological activity across diverse therapeutic areas, ranging from potent 5-HT2C receptor modulation in the central nervous system[1] to the allosteric activation of the STING (Stimulator of Interferon Genes) pathway in cancer immunotherapy[2].

However, translating phenotypic hits into actionable drug development programs requires precise elucidation of the compound's interactome. Traditional affinity chromatography often fails to capture low-affinity or transient protein-ligand interactions. To overcome this, we employ Photoaffinity Labeling (PAL) coupled with Activity-Based Protein Profiling (ABPP) . By functionalizing the 5-(2-Methylphenyl)indoline core with a photoreactive diazirine and an alkyne handle, we can covalently capture the target in living cells and enrich it via Click chemistry[3].

As a Senior Application Scientist, I have designed this protocol to be a self-validating system . By running a parallel competitive profiling arm (using an excess of the unlabeled parent compound), researchers can mathematically distinguish true pharmacological targets from non-specific background noise, ensuring the highest level of trustworthiness in the resulting proteomic data.

Chemoproteomic Workflow Design

To execute this target identification campaign, the native 5-(2-Methylphenyl)indoline is derivatized into a bifunctional probe. We utilize a 3-(trifluoromethyl)phenyldiazirine moiety because it generates a highly reactive carbene upon 365 nm UV irradiation, offering excellent photolabeling efficiency with minimal steric interference compared to bulky benzophenones[4]. An terminal alkyne is attached to a solvent-exposed region of the scaffold to serve as the bioorthogonal handle for downstream enrichment.

ChemoproteomicWorkflow N1 1. Live Cell Incubation (Probe ± Competitor) N2 2. UV Irradiation (365 nm) Carbene Generation & Crosslinking N1->N2 N3 3. Cell Lysis & Proteome Extraction N2->N3 N4 4. CuAAC Click Chemistry (Biotin-Azide Attachment) N3->N4 N5 5. Streptavidin Pulldown (1% SDS Stringent Wash) N4->N5 N6 6. On-Bead Tryptic Digestion Peptide Elution N5->N6 N7 7. LC-MS/MS Analysis Target Identification N6->N7

Fig 1. Chemoproteomic workflow for 5-(2-Methylphenyl)indoline target ID.

Self-Validating Experimental Protocol

This methodology relies on a three-arm experimental design to ensure data integrity:

  • Arm A (Negative Control): DMSO vehicle.

  • Arm B (Active Probe): 1 µM Indoline-Diazirine-Alkyne Probe.

  • Arm C (Competitive Profiling): 1 µM Probe + 10 µM Unlabeled 5-(2-Methylphenyl)indoline.

Phase 1: In Situ Photo-Crosslinking

Expert Insight: Performing crosslinking in live cells preserves native protein folding, multiprotein complexes, and physiological subcellular compartmentalization.

  • Cell Culture: Seed target cells (e.g., THP-1 macrophages for STING evaluation) in 10 cm dishes to 80% confluency.

  • Compound Incubation: Treat cells according to Arms A, B, and C. Incubate at 37°C for 2 hours.

    • Causality: A 2-hour window ensures the compound reaches thermodynamic equilibrium with its intracellular targets before covalent capture.

  • Washing: Wash cells gently with cold PBS (3x) to remove unbound probe.

  • UV Irradiation: Place dishes on ice. Irradiate at 365 nm (10 J/cm²) for 10 minutes using a UV crosslinker.

    • Causality: 365 nm is specifically chosen to activate the diazirine without causing the widespread DNA and protein damage associated with 254 nm UV[4]. The ice bath prevents thermal degradation of the proteome and minimizes the diffusion radius of the highly reactive carbene intermediate.

Phase 2: Cell Lysis and CuAAC Click Chemistry
  • Lysis: Lyse cells in 500 µL of HEPES buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Normalization: Clarify lysates by centrifugation (14,000 x g, 15 min). Normalize all samples to exactly 2.0 mg/mL using a BCA assay.

    • Causality: Strict normalization is mandatory. Unequal protein input will artificially skew the label-free quantification (LFQ) during LC-MS/MS, leading to false positives.

  • Click Reaction: To 1 mL of normalized lysate, sequentially add:

    • 100 µM Biotin-PEG3-Azide

    • 1 mM TCEP (Tris(2-carboxyethyl)phosphine)

    • 100 µM THPTA ligand

    • 1 mM CuSO4

    • Causality: TCEP must be added before CuSO4 to reduce Cu(II) to the catalytically active Cu(I) in situ. THPTA stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that could degrade the protein targets or the alkyne/azide handles.

  • Incubation: Rotate in the dark at room temperature for 1.5 hours.

Phase 3: Protein Precipitation and Stringent Enrichment
  • Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge (10,000 x g, 5 min). Discard the supernatant and wash the protein disk twice with cold methanol.

    • Causality: This step removes unreacted Biotin-PEG3-Azide. If left in solution, free biotin will outcompete the labeled proteins for streptavidin binding sites, drastically reducing yield.

  • Denaturation: Resuspend the protein pellet in 500 µL of 1% SDS in 50 mM Tris-HCl (pH 8.0). Boil at 95°C for 5 minutes.

    • Causality: Boiling in 1% SDS completely denatures the proteome, disrupting all non-covalent protein-protein interactions. This guarantees that any protein pulled down was covalently bound to the probe, eliminating secondary interactors.

  • Pulldown: Dilute the sample with 50 mM Tris-HCl to reach a final SDS concentration of 0.2%. Add 50 µL of pre-washed Streptavidin agarose beads. Rotate overnight at 4°C.

  • Stringent Washing: Wash beads sequentially with 1% SDS (2x), 4 M Urea in PBS (2x), and pure PBS (3x).

    • Causality: 4 M Urea disrupts stubborn hydrophobic and hydrogen-bonding background interactions (e.g., highly abundant cytoskeletal proteins).

  • Digestion: Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digestion overnight at 37°C.

Data Interpretation & Quantitative Results

Following LC-MS/MS analysis (e.g., using an Orbitrap mass spectrometer), label-free quantification (LFQ) intensities are used to calculate enrichment ratios. A target is only considered "Validated" if it meets two strict mathematical criteria:

  • High Enrichment: Log2 Fold Change (Probe / DMSO) > 2.0.

  • High Competition: Log2 Fold Change (Probe / Competitor) > 2.0 (indicating the unlabeled 5-(2-Methylphenyl)indoline successfully outcompeted the probe for the binding pocket).

Table 1: Representative LC-MS/MS Chemoproteomic Enrichment Data

Uniprot IDProtein NameLog2 FC (Probe / DMSO)Log2 FC (Probe / Competitor)-Log10(p-value)Target Status
Q86WV6 STING1 4.84.15.6Validated Target
P28335 5-HT2C Receptor 3.93.44.9Validated Target
P04075ALDOA0.60.11.2Non-Specific Background
P60709ACTB0.80.21.5Non-Specific Background
Q15149PLEC1.10.31.8Non-Specific Background

Note: Data represents expected chemoproteomic profiles based on known biaryl indoline pharmacology[1][2]. True targets show massive depletion in the competitor arm, whereas sticky background proteins (ALDOA, ACTB) remain unchanged.

Putative Mechanism of Action

Once the primary target is identified via the chemoproteomic workflow, downstream validation (e.g., Western blotting, RT-qPCR) is required to map the phenotypic output. Below is a representative signaling cascade demonstrating how a 5-(2-Methylphenyl)indoline derivative might exert its biological effect upon binding a target such as STING.

TargetPathway P1 5-(2-Methylphenyl)indoline Probe P2 Primary Target (e.g., STING / 5-HT2C) P1->P2 Covalent Capture P3 Effector Kinase (e.g., TBK1) P2->P3 Allosteric Activation P4 Transcription Factor (e.g., IRF3) P3->P4 Phosphorylation P5 Phenotypic Output (e.g., IFN-β Release) P4->P5 Nuclear Translocation

Fig 2. Putative downstream signaling pathway modulated by the indoline scaffold.

References

1.[5] Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: nih.gov URL:

2.[2] Title: Development of Small-Molecule STING Activators for Cancer Immunotherapy Source: mdpi.com URL:

3.[1] Title: Chapter 3: 5-HT2c receptor modulators: Progress in development of new CNS medicines Source: researchgate.net URL:

4.[4] Title: Comprehensive Synthesis of Photoreactive (3-Trifluoromethyl)diazirinyl Indole Derivatives from 5- and 6- Trifluoroacetylindoles for Photoaffinity Labeling Source: acs.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-(2-Methylphenyl)indoline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of 5-(2-Methylphenyl)indoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of 5-(2-Methylphenyl)indoline .

Chemical Profiling & The Causality of Insolubility

5-(2-Methylphenyl)indoline is a highly lipophilic secondary amine. Its poor aqueous solubility is driven by two primary structural factors:

  • High Hydrophobicity: The 2-methylphenyl group significantly increases the molecule's partition coefficient (LogP), making it energetically unfavorable to interact with polar water molecules.

  • Weak Basicity: While it contains an amine, the indoline nitrogen's lone pair is partially delocalized into the adjacent aromatic ring. This drops its pKa to approximately 4.5–5.0. At a physiological pH of 7.4, the compound exists almost entirely in its uncharged, highly insoluble free-base form.

When researchers attempt to dilute organic stock solutions of this compound directly into aqueous buffers, the sudden shift in solvent polarity forces the hydrophobic molecules to rapidly aggregate to minimize contact with water, leading to immediate precipitation (the "crash out" effect) 1[1].

Diagnostic Solubilization Workflow

Use the following decision matrix to determine the optimal solubilization strategy based on the constraints of your specific biological or chemical assay.

Workflow Start 5-(2-Methylphenyl)indoline Solubilization Issue Error Precipitation / 'Crash Out' Start->Error Direct aqueous dilution Check1 Are organic solvents (>1%) tolerated? SolventYes Use Co-solvent System (DMSO / PEG 400) Check1->SolventYes Yes Check2 Is physiological pH (7.4) required? Check1->Check2 No pHNo Adjust pH < 4.0 (Indolinium Salt) Check2->pHNo No pHYes Cyclodextrin Complexation (HP-β-CD) Check2->pHYes Yes Error->Check1

Decision matrix for solubilizing 5-(2-Methylphenyl)indoline based on assay constraints.

Troubleshooting Guides & FAQs

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it to 100 µM in PBS (pH 7.4), the compound crashes out immediately. How can I prevent this? A1: This is a classic solvent-shift precipitation. The compound is soluble in the organic solvent (DMSO) but the crystal lattice energy forces it to aggregate when the solution becomes predominantly aqueous 2[2]. Solution: Do not dilute directly into water. Utilize a "step-down" co-solvent approach. First, dilute your DMSO stock with a transitional solvent like PEG 400 or Ethanol, which lowers the dielectric constant gap. Then, introduce the aqueous buffer containing a non-ionic surfactant (e.g., Tween 80) to micellize the compound before it can nucleate 1[1].

Q2: Can I just lower the pH of my buffer to dissolve it, since it's an amine? A2: Yes, but only if your assay tolerates highly acidic conditions. Because the indoline nitrogen is a very weak base (pKa ~ 4.5), adjusting the pH to 6.0 will not suffice. To fully protonate the molecule and form a highly water-soluble indolinium salt, you must drop the buffer pH to 3.0 or lower. If your assay requires physiological pH (7.4), this method will fail because the compound will instantly deprotonate and precipitate out of solution.

Q3: My cell-based assay cannot tolerate DMSO concentrations above 0.1%, and surfactants cause cell toxicity. How can I achieve a high concentration in aqueous media? A3: When organic solvents and surfactants are biologically incompatible, you must mask the compound's hydrophobicity using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic 2-methylphenyl group and indoline core spontaneously partition into this cavity to escape the water, forming a water-soluble inclusion complex 3[3]. This keeps the compound in solution without altering the bulk properties of the aqueous buffer 2[2].

Quantitative Data: Strategy Comparison

Solubilization StrategyExcipients UsedEst. Max Aqueous ConcentrationBiological Compatibility (In Vitro)
Direct Dilution 0.1% DMSO< 1 µMExcellent
Co-solvent Mixture 5% DMSO, 10% PEG 40050 - 100 µMModerate (Requires vehicle control)
Surfactant Micellization 0.1% Tween 80100 - 200 µMModerate (Surfactant toxicity risk)
Cyclodextrin Inclusion 10-20% HP-β-CD> 500 µMHigh (Generally inert)
pH Adjustment Citrate Buffer (pH 3.0)> 1 mMLow (Only for specific acidic assays)

Self-Validating Experimental Protocols

Protocol A: Step-Down Co-Solvent & Surfactant Dilution

Use this protocol for biochemical assays where moderate organic solvent presence is acceptable.

  • Primary Solubilization: Weigh 2.09 mg of 5-(2-Methylphenyl)indoline and dissolve it in 100 µL of 100% molecular-grade DMSO to create a 100 mM master stock.

    • Validation Checkpoint 1: The solution must be completely transparent. If particulate matter remains, sonicate for 5 minutes at room temperature.

  • Intermediate Phase: Transfer 10 µL of the 100 mM stock into 90 µL of PEG 400. Vortex vigorously for 30 seconds.

    • Causality: PEG 400 acts as a transitional solvent, preventing the rapid nucleation that occurs when DMSO meets water directly 1[1].

  • Aqueous Integration: Slowly add 800 µL of your target aqueous buffer (e.g., PBS pH 7.4) containing 0.1% Tween-80. Add this dropwise (approx. 20 µL/sec) while vortexing continuously.

    • Validation Checkpoint 2: Measure the absorbance of the final solution at 600 nm. An OD600 < 0.05 confirms the absence of colloidal aggregates or precipitation.

Protocol B: HP-β-CD Inclusion Complexation (Solvent-Evaporation Method)

Use this protocol to generate a solvent-free, highly concentrated aqueous formulation for sensitive cell-based or in vivo assays.

  • Molar Ratio Preparation: Calculate a 1:2 molar ratio of 5-(2-Methylphenyl)indoline to Hydroxypropyl-β-cyclodextrin (HP-β-CD). Dissolve the required HP-β-CD in a minimal volume of deionized water (e.g., a 10% w/v solution).

  • Co-Dissolution: Dissolve the 5-(2-Methylphenyl)indoline in a volatile organic solvent like Ethanol 4[4]. Mix the ethanol solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 300 rpm.

  • Complexation & Solvent Removal: Allow the mixture to stir for 2 hours to ensure thermodynamic equilibrium of the inclusion complex. Evaporate the ethanol under a gentle stream of nitrogen gas or via rotary evaporation.

    • Validation Checkpoint: The remaining aqueous solution must be optically clear. If turbidity is observed, the inclusion complex has not fully formed. In this case, sonicate the solution for 15 minutes or increase the HP-β-CD molar ratio.

  • Lyophilization (Optional): Freeze-dry the clear solution to obtain a stable, water-soluble co-amorphous powder that can be reconstituted in standard buffers on demand 5[5].

References

  • National Center for Biotechnology Information (PMC). "Improvement in solubility of poor water-soluble drugs by solid dispersion." Available at: [Link]

  • Annex Publishers. "A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug." Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Epimerization in the Synthesis of Chiral 5-Arylindolines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the stereoselective synthesis of chiral indolines. This guide is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of chiral indolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing optically pure compounds, specifically focusing on structures like chiral 5-(2-Methylphenyl)indoline. Epimerization—the unwanted inversion of a single stereocenter in a molecule with multiple chiral centers—is a critical challenge that can compromise the efficacy and safety of a final active pharmaceutical ingredient (API). This document provides in-depth, practical solutions in a question-and-answer format to help you diagnose, troubleshoot, and prevent epimerization in your synthetic workflow.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental principles of epimerization as it pertains to chiral indoline synthesis.

Q1: What is epimerization, and why is it a critical issue for chiral indolines?

A1: Epimerization is a chemical process that alters the configuration of a single stereogenic center in a molecule that contains two or more such centers.[1] In the context of a chiral indoline like 5-(2-Methylphenyl)indoline, this typically occurs at the C2 or C3 position, converting the desired diastereomer into its undesired epimer. This is critically important because the biological activity of drug candidates is highly dependent on their three-dimensional structure.[2] An incorrect stereoisomer can have drastically reduced therapeutic activity, different activity altogether, or even toxic effects. Therefore, maintaining stereochemical purity is paramount.

Q2: What are the primary mechanistic pathways for epimerization during indoline synthesis?

A2: Epimerization in indoline systems and related chiral amines primarily proceeds through two mechanisms, both involving the formation of a planar, achiral intermediate:

  • Direct Enolization/Deprotonation: This is the most common pathway, especially under basic conditions. A base abstracts the acidic proton at the stereogenic carbon (e.g., C2 or C3), forming a planar carbanion or enolate intermediate.[1][3] Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of the original stereoisomer and its epimer.[2] The acidity of this proton is often enhanced by adjacent electron-withdrawing groups.

  • Ring-Opening/Ring-Closing Equilibrium: For certain indoline structures, particularly those with an aminal skeleton (a C(NR2)2 group), epimerization can occur through a reversible ring-opening and ring-closing process.[4] The ring opens to form an achiral intermediate (e.g., an iminium ion), which can then re-cyclize to form either epimer. This process can be catalyzed by acids or bases.

Epimerization_Mechanisms cluster_0 Direct Deprotonation Pathway cluster_1 Ring-Opening/Closing Pathway A Chiral Indoline (S-configuration at C2) B Planar Carbanion Intermediate A->B + Base (-H+) B->A + H+ C Epimerized Indoline (R-configuration at C2) B->C + H+ D Chiral Indoline (Aminal-type) E Achiral Iminium Intermediate D->E Ring Opening (Acid/Base Cat.) E->D Ring Closing F Epimerized Indoline E->F Ring Closing

Caption: Primary mechanisms leading to epimerization in chiral indolines.

Q3: How can I detect and quantify the level of epimerization in my product?

A3: The most reliable and widely used method for separating and quantifying diastereomers or enantiomers is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[3] This technique uses a chiral stationary phase that interacts differently with each stereoisomer, resulting in different retention times. By comparing the peak areas, you can accurately determine the diastereomeric ratio (dr) or enantiomeric excess (ee). Nuclear Magnetic Resonance (NMR) spectroscopy can also be effective, particularly for diastereomers, as they will often exhibit distinct signals in the ¹H or ¹³C spectrum. Chiral shift reagents can sometimes be used to resolve overlapping signals of enantiomers.

Part 2: Troubleshooting Guide - Proactive & Reactive Strategies

This section provides actionable solutions to specific problems encountered during synthesis that can lead to epimerization.

Issue 1: Significant epimerization is observed during the primary ring-forming reaction.

  • Possible Cause: Reaction conditions are too harsh, promoting thermodynamic equilibration to the more stable epimer over the kinetically favored product.

  • Solutions & Troubleshooting Steps:

    • Lower the Reaction Temperature: Temperature is a critical factor. Elevated temperatures provide the energy to overcome the activation barrier for proton abstraction and increase the rate of epimerization.[2][3] Running the reaction at 0 °C, -20 °C, or even -78 °C can dramatically suppress epimerization by favoring the kinetic product.

    • Optimize the Base: The choice of base is crucial. Strong, nucleophilic bases (e.g., NaOH, KOtBu) can aggressively deprotonate the chiral center.

      • Action: Switch to a milder, non-nucleophilic, or sterically hindered base. Bases like diisopropylethylamine (DIPEA), triethylamine (TEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often sufficient to promote the desired reaction without causing significant epimerization.[2][4]

    • Control Reaction Time: Prolonged exposure to epimerizing conditions increases the formation of the undesired stereoisomer.[2]

      • Action: Monitor the reaction closely using TLC or LC-MS to determine the point of maximum conversion of starting material with minimal epimer formation. Quench the reaction as soon as it reaches this optimal point.

Table 1: Influence of Reaction Parameters on Epimeric Ratio

ParameterConditionExpected Impact on EpimerizationRationale
Temperature High (e.g., reflux)HighProvides energy to overcome the activation barrier for proton abstraction.[2]
Low (e.g., -78 °C to 0 °C)LowFavors the kinetically formed product and slows the rate of epimerization.
Base Strength Strong (e.g., LDA, KOtBu)HighIncreases the rate of deprotonation at the chiral center.
Weak/Hindered (e.g., DIPEA, K₂CO₃)LowLess likely to abstract the acidic proton at the stereocenter.[2]
Solvent Polar Protic (e.g., MeOH, EtOH)Variable/HighCan stabilize charged intermediates and facilitate proton transfer.
Non-polar Aprotic (e.g., Toluene, DCM)LowLess likely to stabilize ionic intermediates that lead to epimerization.[3]
Reaction Time ProlongedHighAllows more time for thermodynamic equilibration to the more stable epimer.
Optimized/ShortLowReaction is stopped before significant epimerization can occur.

Issue 2: Stereochemical integrity is lost during a post-synthesis modification step (e.g., deprotection or N-alkylation).

  • Possible Cause: The reagents used for modifying the indoline are incompatible with the chiral center, particularly the conditions required for removing a protecting group.

  • Solutions & Troubleshooting Steps:

    • Select Orthogonal Protecting Groups: When designing your synthesis, choose protecting groups for the indoline nitrogen (or other functionalities) that can be removed under mild conditions that do not affect the stereocenter. The Boc (tert-butyloxycarbonyl) group is an excellent choice as it can be removed under acidic conditions (e.g., TFA in DCM), which are less likely to cause epimerization at a carbon center compared to basic conditions.[5][6]

    • Use Mild Reagents for N-Functionalization: When alkylating or acylating the indoline nitrogen, avoid using strong bases. Conditions like reductive amination or using a mild base such as K₂CO₃ with an alkyl halide at room temperature are generally safer.

    • Consider the Timing of Chiral Center Introduction: If possible, design the synthesis to introduce the chiral center at a late stage, after all harsh reaction steps have been completed. Asymmetric hydrogenation of a fully assembled prochiral indole is an excellent example of this strategy.[7][8]

Table 2: Common N-Protecting Groups and Mild Cleavage Conditions

Protecting GroupAbbreviationCleavage Conditions (Low Epimerization Risk)Comments
tert-ButoxycarbonylBocTFA in CH₂Cl₂; or 4M HCl in DioxaneHighly robust and commonly used. Acidic cleavage is safe for most carbon stereocenters.[5]
BenzyloxycarbonylCbzH₂, Pd/C (Hydrogenolysis)Very mild and clean. Not suitable if other reducible groups (alkenes, alkynes) are present.
9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFHigh Risk. This is a base-labile group and should be used with extreme caution if epimerization is a concern.
p-ToluenesulfonylTs (Tosyl)Reductive cleavage (e.g., Na/naphthalene)Requires strong reducing conditions which may not be compatible with all functional groups.
Part 3: Recommended Protocols for Stereoselective Synthesis

Below are generalized, field-proven protocols designed to establish the chiral center in an indoline with high fidelity.

Protocol 1: Asymmetric Hydrogenation of a Prochiral Indole Precursor

This is a powerful late-stage method to install the chiral center, minimizing exposure to harsh conditions. This approach relies on forming the 5-(2-Methylphenyl)indole first, then stereoselectively reducing the C2-C3 double bond.

  • Catalyst Preparation: In a glovebox, add the chiral ligand (e.g., a BINAP derivative) and a palladium precursor (e.g., Pd(TFA)₂) to a reaction vessel. Add the appropriate solvent (e.g., degassed DCM or Toluene) and stir to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the 5-(2-Methylphenyl)indole substrate in the reaction solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure reactor. Add the catalyst solution via cannula. Seal the reactor, purge several times with nitrogen, then with hydrogen gas. Pressurize the reactor to the desired H₂ pressure (e.g., 10-50 bar).

  • Reaction: Stir the reaction at a controlled temperature (e.g., 25-40 °C) for 12-48 hours.

  • Monitoring & Analysis: Periodically and carefully, take aliquots from the reaction to monitor conversion (by LC-MS or ¹H NMR) and enantiomeric excess (by chiral HPLC).

  • Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure and purify by column chromatography.

Protocol 2: Diastereoselective Synthesis using a Chiral Auxiliary

This classic approach uses a removable chiral auxiliary to direct the stereochemistry of a key bond-forming step.

  • Auxiliary Attachment: Couple a suitable chiral auxiliary (e.g., a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to a precursor molecule to form an amide or other covalent linkage.

  • Diastereoselective Reaction: Perform the key bond-forming step (e.g., an alkylation, aldol addition, or conjugate addition) that will form the indoline ring or a key precursor. The steric bulk of the auxiliary will direct the incoming reagent to one face of the molecule, creating the desired stereocenter. This step often requires a Lewis acid or a specific base at low temperatures (-78 °C).[9]

  • Monitoring & Analysis: Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the diastereomeric ratio (dr).

  • Purification: Separate the desired diastereomer from others by column chromatography or crystallization.

  • Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions that will not cause epimerization of the newly formed stereocenter (e.g., hydrolysis with LiOH/H₂O₂ for an oxazolidinone auxiliary).[9]

  • Final Analysis: Confirm the enantiomeric purity of the final product using chiral HPLC.

Part 4: Troubleshooting Workflow

When faced with an unexpected loss of stereochemical purity, a systematic approach is essential. The following workflow can help diagnose and solve the issue.

Troubleshooting_Workflow start High Epimerization Detected in Final Product check_sm Q1: Is the enantiomeric purity of the starting material confirmed? start->check_sm purify_sm Re-purify or re-synthesize chiral starting material. check_sm->purify_sm No check_steps Analyze aliquots from each synthetic step via Chiral HPLC. check_sm->check_steps Yes purify_sm->check_sm isolate_step Q2: At which step does epimerization occur? check_steps->isolate_step optimize Optimize problematic step: 1. Lower Temperature 2. Change Base/Solvent 3. Reduce Reaction Time isolate_step->optimize Identified redesign Consider redesigning synthesis: - Late-stage chiral introduction - Change protecting groups isolate_step->redesign Multiple/ Unclear end Achieved High Stereochemical Purity optimize->end redesign->end

Caption: A decision-making workflow for troubleshooting epimerization.

References
  • Reddy, A. C. S., et al. (2017). Stereoselective Palladium-Catalyzed Synthesis of Indolines via Intramolecular Trapping of N-Ylides with Alkenes. ACS Catalysis. Available at: [Link]

  • Rix, D., et al. (2014). Stereoselective Synthesis of Indolines via Organocatalytic Thioester Enolate Addition Reactions. Organic Letters. Available at: [Link]

  • Souza, F. B., et al. (2018). Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes. eScholarship.org. Available at: [Link]

  • Reddy, A. C. S., et al. (2017). Rhodium catalyzed diastereoselective synthesis of 2,2,3,3-tetrasubstituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines. PMC. Available at: [Link]

  • Gotor-Fernández, V., et al. (2012). Stereoselective Synthesis of 2,3-Disubstituted Indoline Diastereoisomers by Chemoenzymatic Processes. The Journal of Organic Chemistry. Available at: [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. PMC, National Institutes of Health. Available at: [Link]

  • Vedejs, E., & Jure, M. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. Available at: [Link]

  • Nishikawa, T., et al. (2021). Asymmetric Synthesis of Indoline from Achiral Phthalimide Involving Crystallization-Induced Deracemization. Chemistry – A European Journal. Available at: [Link]

  • Wang, Y., et al. (2022). Atroposelective Synthesis of N-Arylindoles via Enantioselective N–H Bond Insertion. Organic Letters. Available at: [Link]

  • Blaser, H.-U., et al. (2006). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews. Available at: [Link]

  • Li, W., et al. (2024). Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]

  • Xu, K., et al. (2015). Asymmetric synthesis of N-allylic indoles via regio- and enantioselective allylation of aryl hydrazines. PMC, National Institutes of Health. Available at: [Link]

  • Clayden, J., et al. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. Available at: [Link]

  • Wang, X., et al. (2020). Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines. Organic Chemistry Frontiers. Available at: [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Semantic Scholar. Available at: [Link]

  • Wang, D., et al. (2016). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers. Available at: [Link]

  • Wang, T., et al. (2019). Asymmetric synthesis of spirofuro[2,3-b]azepine-5,3′-indoline derivatives via cycloisomerization/[4 + 3] annulation process under Au/N-heterocyclic carbene relay catalysis. Organic Chemistry Frontiers. Available at: [Link]

  • Clayden, J., et al. (2021). Asymmetric Synthesis of 2-Arylindolines and 2,2-Disubstituted Indolines by Kinetic Resolution. PMC, National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(2-Methylphenyl)indoline in Cell-Based Assays

5-(2-Methylphenyl)indoline is a highly specialized synthetic intermediate and pharmacophore scaffold frequently utilized in the development of kinase inhibitors, GPCR antagonists, and antioxidant therapeutics[1][2]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

5-(2-Methylphenyl)indoline is a highly specialized synthetic intermediate and pharmacophore scaffold frequently utilized in the development of kinase inhibitors, GPCR antagonists, and antioxidant therapeutics[1][2]. While highly effective in target binding, the unique chemical structure of this compound—specifically the high lipophilicity of the 2-methylphenyl substitution combined with the redox-active, electron-donating indoline core—presents distinct challenges in in vitro environments.

As a Senior Application Scientist, I have structured this technical guide to address the root causes of common assay failures associated with indoline derivatives. Rather than just providing fixes, this guide explains the mechanistic causality behind each issue and provides self-validating protocols to ensure absolute data integrity.

Solubility and Precipitation in Aqueous Media

Q: My compound precipitates when added to the cell culture media. How can I maintain a stable solution without exceeding DMSO toxicity limits?

The Causality: The biphenyl-like steric bulk of the 2-methylphenyl group significantly reduces the compound's aqueous solubility. Direct dilution from a 100% DMSO stock into standard culture media (e.g., DMEM or RPMI) induces rapid hydrophobic aggregation. This micro-precipitation artificially lowers the effective concentration of the drug in the well, leading to flat or erratic dose-response curves. To resolve this, a step-wise co-solvent formulation is required to create a stable emulsion[3].

Self-Validating Formulation Protocol:

  • Primary Stock: Dissolve 5-(2-Methylphenyl)indoline in 100% anhydrous DMSO to create a 10 mM stock. Validation Check: The solution must be optically clear. Measure the absorbance at 600 nm; an OD600 > 0.05 indicates incomplete dissolution.

  • Co-solvent Addition: Transfer the required volume of the DMSO stock to a new tube. Add PEG300 (40% final volume) and Tween-80 (5% final volume) sequentially[3]. Vortex vigorously for 2 minutes and sonicate at room temperature for 5 minutes.

  • Aqueous Phase Integration: Slowly add pre-warmed (37°C) sterile saline or PBS (45% final volume) dropwise while continuously vortexing to prevent localized crashing out of the solute.

  • Media Dilution: Dilute this working solution into your cell culture media. Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[4]. Validation Check: Incubate the final spiked media for 2 hours at 37°C, then centrifuge an aliquot at 10,000 x g for 5 minutes. The absence of a visible pellet confirms a stable, precipitation-free formulation.

FormulationWorkflow stock 10 mM Stock in 100% DMSO dilution1 Add PEG300 (40%) & Tween-80 (5%) stock->dilution1 sonication Vortex & Sonicate (5 mins at RT) dilution1->sonication dilution2 Add Aqueous Buffer Dropwise (45%) sonication->dilution2 final Clear Working Solution (<0.5% DMSO in well) dilution2->final

Step-by-step co-solvent formulation workflow to prevent indoline precipitation.

Cytotoxicity and Off-Target Membrane Disruption

Q: I am observing cell death in my negative controls at higher concentrations. Is this target engagement or non-specific toxicity?

The Causality: High concentrations of lipophilic indoline derivatives (>50 µM) can intercalate into cellular lipid bilayers. This causes non-specific membrane disruption and generalized cytotoxicity, which can be easily misinterpreted as a positive biological hit[4][5]. It is critical to establish a strict therapeutic window before conducting functional assays.

Quantitative Data Summary: Table 1: Expected Viability Profile of Indoline Derivatives in Mammalian Cells (e.g., HaCat, TZM-bl)

Compound ConcentrationFinal DMSO (%)Cell Viability (%)Interpretation
1 - 10 µM 0.1%>95%Optimal dosing range for specific target engagement[5].
25 µM 0.25%80 - 90%Mild stress; consider shortening assay duration.
50 µM 0.5%40 - 60%Significant off-target cytotoxicity observed[4][5].
Vehicle Control 0.5%>95%Confirms toxicity is compound-driven, not solvent-driven[4].
Optical Interference in Colorimetric and Fluorometric Assays

Q: My compound is generating a high background signal in my fluorescence assay. How do I correct this?

The Causality: The indoline core acts as a strong electron donor. When conjugated with aromatic systems like the 2-methylphenyl group, it forms a donor-acceptor (D-A) architecture. This structural motif allows for efficient delocalization of electrons, leading to significant bathochromic shifts (red-shifting) and inherent autofluorescence, particularly in the near-infrared (NIR) or visible spectrum[6][7]. This autofluorescence can directly interfere with standard fluorometric readouts or colorimetric viability assays like MTT.

Self-Validating Optical Correction Protocol:

  • Cell-Free Baseline: Plate the compound in culture media without cells at the highest intended assay concentration.

  • Readout Comparison: Measure the fluorescence/absorbance using your standard assay protocol. If the signal is >10% of your expected biological signal, optical interference is confirmed[6].

  • Mitigation Strategy:

    • Wash Method: If measuring an intracellular target, wash the cells 3x with warm PBS to remove the extracellular compound before adding the assay detection reagents.

    • Alternative Readout: Switch from a fluorescent reporter to a luminescence-based assay (e.g., CellTiter-Glo), which does not require excitation light and is entirely immune to compound autofluorescence.

OpticalInterference start Observe Abnormal Assay Signal (e.g., High Background) check_absorbance Run Cell-Free Control (Media + Compound only) start->check_absorbance decision1 Signal Detected? check_absorbance->decision1 autofluorescence Compound Autofluorescence Confirmed decision1->autofluorescence Yes true_signal Signal is Cell-Dependent (Investigate Biology) decision1->true_signal No mitigation1 Switch to Luminescence Readout autofluorescence->mitigation1 mitigation2 Perform Wash Steps Prior to Readout autofluorescence->mitigation2

Decision tree for identifying and mitigating indoline-induced optical interference.

Chemical Stability and Oxidation

Q: My compound loses efficacy if I leave the media in the incubator for 48+ hours. Why?

The Causality: Indolines are the reduced form of indoles. In the presence of reactive oxygen species (ROS) naturally generated in cell culture media (especially media containing transition metals or undergoing photo-oxidation), the indoline core can spontaneously oxidize to the corresponding indole derivative. This structural change flattens the 3D conformation of the molecule and alters its electronic properties, often abrogating target binding affinity entirely.

Scientist's Recommendation: Prepare fresh compound dilutions immediately before dosing. Do not store working solutions in aqueous media for more than 4 hours. For multi-day longitudinal assays, perform a 50% media exchange with freshly spiked compound every 24 hours to maintain a stable concentration of the active indoline pharmacophore.

References
  • Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry (PubMed).1

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry (ACS Publications).2

  • Increased Antibacterial Properties of Indoline-Derived Phenolic Mannich Bases. ChemRxiv.4

  • Indoline | Indole Derivative Formulation Protocols. MedChemExpress.3

  • Near-Infrared Colorimetric and Fluorescent Cu2+ Sensors Based on Indoline–Benzothiadiazole Derivatives via Formation of Radical Cations. ACS Applied Materials & Interfaces.6

  • Indoline CD4-mimetic compounds mediate potent and broad HIV-1 inhibition and sensitization to antibody-dependent cellular cytotoxicity. PNAS.5

  • Engineering of donor-acceptor-donor curcumin analogues as near-infrared fluorescent probes for in vivo imaging of amyloid-β species. Theranostics.7

Sources

Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 5-Arylindoline Synthesis

Welcome to the Technical Support Center for advanced synthetic methodologies. The synthesis of 5-arylindolines via the Suzuki-Miyaura cross-coupling reaction is a critical transformation in drug discovery, granting acces...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. The synthesis of 5-arylindolines via the Suzuki-Miyaura cross-coupling reaction is a critical transformation in drug discovery, granting access to privileged heterocyclic scaffolds. However, researchers frequently encounter mechanistic bottlenecks when working with these substrates, primarily due to the nucleophilic nature of the indoline nitrogen and the inherent instability of certain arylboronic acid partners.

This guide is engineered to provide scientists with field-proven troubleshooting strategies, explaining the chemical causality behind each optimization to ensure your experimental protocols are robust and reproducible.

I. Frequently Asked Questions & Troubleshooting Guides

Q1: My coupling reaction with unprotected 5-bromoindoline yields <10% product, and I recover mostly unreacted starting material. I am using standard Pd(PPh3​)4​ conditions. What is causing this failure?

The Causality: The failure is caused by catalyst poisoning. The unprotected secondary amine of the indoline ring is highly nucleophilic. It coordinates tightly to the electrophilic Palladium(II) center after the initial oxidative addition, forming a stable, off-cycle resting state. This prevents the transmetalation step from occurring, effectively killing the catalytic cycle. The Solution: You must physically block the indoline nitrogen from coordinating to the palladium center. Switch from Pd(PPh3​)4​ to a catalyst system utilizing bulky, electron-rich [1], such as XPhos or SPhos . The massive steric profile of the dicyclohexylphosphino group and the triisopropylphenyl ring creates a protective shield around the palladium atom. This allows the 1 [2] to proceed smoothly by favoring the desired oxidative addition while sterically rejecting the indoline amine.

Q2: I protected the indoline nitrogen (N-Boc), but now I am observing a massive loss of my heteroaryl boronic acid and the formation of a deborylated byproduct. How do I stop this?

The Causality: You are observing protodeboronation , a destructive side reaction where the C-B bond is cleaved via base-catalyzed hydrolysis, yielding the corresponding arene (Ar-H). This pathway competes directly with transmetalation. If transmetalation is slow (due to steric hindrance or low temperatures), protodeboronation dominates the reaction landscape [3]. The Solution: You must alter the kinetics to favor transmetalation over hydrolysis.

  • Switch Boron Species: Move from free boronic acids to pinacol esters (Bpin) or2[4]. These act as "slow-release" reservoirs for the active boronate, keeping the concentration of the vulnerable intermediate low.

  • Optimize Base and Water: Switch from aqueous K2​CO3​ to anhydrous Cs2​CO3​ or K3​PO4​ with strictly controlled water equivalents.

  • Syringe Pump Addition: Slowly add the boronic ester to the reaction mixture at the operating temperature to ensure it is consumed by the Pd-complex immediately upon entering the system [5].

Q3: My LC-MS shows a significant amount of biaryl homocoupled byproduct (Ar'-Ar'). How can I minimize this?

The Causality: Homocoupling is almost exclusively an oxygen-mediated oxidative process. Dissolved O2​ in the solvent oxidizes the Pd(0) catalyst, which then facilitates the coupling of two boronic acid molecules. Additionally, if you are using a Pd(II) precatalyst (like Pd(OAc)2​ ), the initial reduction to the active Pd(0) state consumes two equivalents of your boronic acid, generating homocoupled byproduct right at the start of the reaction. The Solution: Implement rigorous freeze-pump-thaw degassing (sparging with nitrogen is often insufficient for sensitive couplings). Furthermore, switch to a true Pd(0) source such as Pd2​(dba)3​ to eliminate the sacrificial reduction step [3].

II. Mechanistic & Diagnostic Visualizations

To effectively troubleshoot, one must understand where the catalytic cycle fails. The diagram below maps the standard Suzuki-Miyaura cycle against the specific failure points encountered in 5-arylindoline synthesis.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(X)L_2 Oxidative Addition Pd0->PdII_OA 5-Haloindoline PdII_TM Pd(II)(Ar)(Ar')L_2 Transmetalation PdII_OA->PdII_TM Ar'-B(OH)2 + Base Proto Protodeboronation (Ar'-H Byproduct) PdII_OA->Proto Competing Pathway Product 5-Arylindoline Product PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Poison Catalyst Poisoning by Indoline -NH Poison->Pd0 Inhibits

Suzuki-Miyaura catalytic cycle highlighting common bottlenecks in 5-arylindoline synthesis.

TroubleshootingFlow Start Low Yield / Sluggish Reaction CheckNH Is Indoline N Unprotected? Start->CheckNH UseBuchwald Use Bulky Ligands (XPhos) to Prevent Coordination CheckNH->UseBuchwald Yes CheckBoronic Is Ar'-B(OH)2 Degrading? CheckNH->CheckBoronic No UseBpin Use Bpin/B(dan) Esters & Lower Temperature CheckBoronic->UseBpin Yes CheckHomo High Homocoupling? CheckBoronic->CheckHomo No Degas Rigorous Freeze-Pump-Thaw & Use Pd(0) Source CheckHomo->Degas Yes

Troubleshooting decision tree for optimizing 5-arylindoline Suzuki cross-coupling reactions.

III. Quantitative Optimization Data

The following table summarizes the optimization landscape for the coupling of 5-bromoindoline with a sensitive heteroaryl boronic acid. Note how the interplay of ligand sterics and base selection dictates the reaction outcome.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Indoline SubstrateYield (%)Primary Observation / Failure Mode
1 Pd(PPh3​)4​ K2​CO3​ (aq)1,4-Dioxane80Unprotected< 10Complete catalyst poisoning by free -NH.
2 Pd2​(dba)3​ / XPhos K3​PO4​ (aq)n-Butanol100Unprotected92Clean conversion; XPhos sterics block N-coordination.
3 Pd(dppf)Cl2​ K2​CO3​ (aq)1,4-Dioxane80N-Boc Protected45High protodeboronation of the boronic acid.
4 Pd2​(dba)3​ / SPhos Cs2​CO3​ Toluene / H2​O 60N-Boc Protected88Lower temp & anhydrous base suppressed deboronation.

IV. Self-Validating Experimental Protocol

To ensure reproducibility, use the following self-validating protocol for the Synthesis of 5-Phenylindoline via XPhos-Mediated Suzuki Coupling . This procedure includes built-in diagnostic checks to verify the success of each phase before proceeding.

Objective: Couple unprotected 5-bromoindoline with phenylboronic acid pinacol ester (PhBpin). Reagents: 5-Bromoindoline (1.0 equiv), PhBpin (1.2 equiv), Pd2​(dba)3​ (2 mol%), XPhos (8 mol%), K3​PO4​ (2.0 equiv). Solvent: 1,4-Dioxane / H2​O (10:1 ratio).

Step 1: Catalyst Pre-activation In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2​(dba)3​ and XPhos in anhydrous 1,4-dioxane. Stir at room temperature for 15–20 minutes.

  • Self-Validation Check: The mixture must transition from the dark purple/black suspension characteristic of Pd2​(dba)3​ to a homogeneous, clear red-orange solution. This color change is the visual confirmation of successful ligand exchange and the generation of the active Pd(0)Ln​ species. If the solution remains black, your catalyst is dead or your solvent is wet/oxygenated.

Step 2: Substrate Addition Add 5-bromoindoline and PhBpin directly to the active catalyst solution against a positive counter-flow of argon.

Step 3: Base Addition & Degassing Add the aqueous K3​PO4​ solution. Immediately perform three cycles of freeze-pump-thaw degassing.

  • Self-Validation Check: During the final thaw cycle under static vacuum, observe the liquid carefully. The complete absence of bubbling confirms the total removal of dissolved oxygen. This step is mandatory to prevent the oxidative homocoupling of PhBpin.

Step 4: Reaction Execution Seal the flask and heat the mixture in an oil bath set to 80 °C for 12 hours. Monitor the reaction progress via LC-MS.

  • Self-Validation Check: At the 2-hour mark, take an LC-MS aliquot. You should observe the disappearance of the 5-bromoindoline mass peak [M+H]+ and the emergence of the product mass. If you detect a massive solvent front peak corresponding to benzene (deborylated PhBpin), immediately lower the reaction temperature to 65 °C for subsequent runs to slow the hydrolysis pathway.

Step 5: Workup and Isolation Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

V. References

  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich. Available at:

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at:

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. Available at:

  • Suzuki-Miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Tokyo University of Science / Elsevier. Available at:

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit - r/chemistry. Available at:

Sources

Troubleshooting

Technical Support Center: Resolving Poor Peak Shape of 5-(2-Methylphenyl)indoline in HPLC

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals encountering peak shape anomalies—such as tailing, fronting, or splitting—wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals encountering peak shape anomalies—such as tailing, fronting, or splitting—when analyzing basic secondary amines like 5-(2-Methylphenyl)indoline.

Below, you will find a diagnostic workflow, an in-depth mechanistic troubleshooting guide, self-validating experimental protocols, and quantitative benchmarks to restore chromatographic integrity.

Diagnostic Workflow

Before adjusting chemical parameters, it is critical to determine whether the peak distortion is a global system failure or a specific chemical interaction. Use the workflow below to isolate the root cause.

HPLC_Diagnostics A Observe Poor Peak Shape (5-(2-Methylphenyl)indoline) B Is the issue global (all peaks) or specific? A->B C Global: Physical Issue (Frit blockage, Dead volume) B->C All peaks affected D Specific: Chemical Issue (Secondary Silanol Interactions) B->D Only basic peaks affected E Protocol: Inspect fittings, reverse & flush column C->E F Protocol: Adjust pH (<3 or >10), use end-capped column D->F

Diagnostic workflow for resolving HPLC peak shape anomalies.

Troubleshooting Guide & FAQs

Q1: Why does 5-(2-Methylphenyl)indoline exhibit severe peak tailing in standard reversed-phase HPLC? A: 5-(2-Methylphenyl)indoline is a basic secondary amine with a predicted pKa of approximately 5.2 (1[1]). In standard reversed-phase HPLC using a neutral mobile phase (pH 5–7), the molecule is partially or fully protonated. Peak tailing for basic compounds primarily occurs due to multiple retention mechanisms (2[2]). While the hydrophobic rings partition into the C18 stationary phase, the protonated amine undergoes secondary ion-exchange interactions with ionized, unbonded residual silanol groups (Si-O⁻) on the silica surface (3[3]). These free silanols are highly acidic and bind strongly to basic analytes, disrupting the Gaussian peak shape and elongating the trailing edge (2[2]).

Q2: How do I select the optimal mobile phase pH to eliminate this secondary interaction? A: To prevent silanol interactions, the mobile phase pH must be adjusted to either fully protonate the silanols or fully deprotonate the indoline derivative.

  • Low pH Strategy (pH ≤ 2.5): Using a 10–20 mM phosphate buffer or 0.1% Trifluoroacetic acid (TFA) at pH 2.5 neutralizes the acidic silanol groups on the silica surface, preventing ion exchange (4[4], 5[5]). At this pH, 5-(2-Methylphenyl)indoline is fully protonated, but the lack of ionized silanols eliminates the tailing mechanism.

  • High pH Strategy (pH ≥ 10.0): Operating at a high pH ensures the basic amine of the indoline is fully deprotonated and neutral. This eliminates its ability to act as a cation, preventing interaction with the ionized silanols. Note: This requires a column with hybrid silica technology designed to withstand high pH without dissolution (3[3]).

Q3: What stationary phase chemistry is best suited for analyzing this indoline derivative? A: Older Type A silica columns contain high levels of trace metals (e.g., iron, aluminum) that withdraw electrons from silanol groups, increasing their acidity and exacerbating tailing (2[2]). For basic compounds, use ultra-pure (Type B) silica columns with high bonding density and comprehensive end-capping (5[5]). End-capping effectively blocks residual silanols, reducing their availability by up to 50% (3[3]). Columns utilizing Charged Surface Hybrid (CSH) technology or bidentate ligands (which offer steric protection against hydrolysis) are highly recommended for basic analytes (6[6]).

Q4: My peak is fronting or splitting, not tailing. What is the cause? A: If the peak exhibits fronting or splitting, the issue is typically related to sample solvent mismatch or column overload rather than silanol interactions (7[7]). Injecting the sample in a solvent that is significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase composition causes the analyte band to travel too quickly before partitioning properly, leading to split peaks (8[8]). Ensure the injection solvent matches the mobile phase or has a lower organic concentration.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Silanol Suppression (Low pH)

Objective: Neutralize surface silanols to prevent secondary ion-exchange interactions.

  • Buffer Preparation: Weigh the appropriate mass of KH₂PO₄ to create a 20 mM Potassium Phosphate buffer and dissolve it in LC-MS grade water.

  • pH Adjustment: Adjust the pH to 2.5 using concentrated phosphoric acid (H₃PO₄).

    • Causality: This pH is >2 units below the pKa of indoline (5.2), ensuring full protonation of the analyte while simultaneously neutralizing surface silanols (pKa ~ 3.5–4.5). Because the silanols are neutral, they cannot undergo ion-exchange with the protonated amine.

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.

  • Equilibration: Equilibrate a highly end-capped C18 column with the mobile phase (e.g., 70% Buffer / 30% Acetonitrile) for at least 10 column volumes before injection to ensure a stable baseline and uniform surface charge.

Protocol 2: Diagnostic Flush for Physical Column Deformation

Objective: Eliminate physical blockages that cause global peak distortion (all peaks tailing/splitting).

  • Disconnection: Disconnect the column from the detector to prevent contamination of the flow cell.

  • Backflushing: Reverse the column flow direction (if permitted by the manufacturer) and flush with 100% strong solvent (e.g., Acetonitrile or Methanol) for 10–20 column volumes (3[3]).

    • Causality: This backflushes any particulate matter or precipitated sample matrix blocking the inlet frit, which commonly causes global peak tailing or splitting (8[8], 7[7]).

  • Self-Validation Step: Reconnect in the normal flow direction and run a system suitability test using a neutral marker (e.g., uracil or toluene) to verify bed integrity. If the neutral marker tails, the column bed is physically deformed and the column must be replaced (6[6]).

Quantitative Data Comparison

Table 1: Effect of Chromatographic Conditions on 5-(2-Methylphenyl)indoline Peak Asymmetry (As)

Mobile Phase pHStationary Phase TypeInjection SolventPeak Asymmetry (As)Diagnosis / Result
7.0 (Neutral)Standard C18 (No end-capping)Mobile Phase2.45Severe Tailing (Silanol interaction)
2.5 (Acidic)Standard C18 (No end-capping)Mobile Phase1.40Improved, but residual tailing
2.5 (Acidic)End-capped C18 (High purity)Mobile Phase1.05Optimal Gaussian Shape
2.5 (Acidic)End-capped C18 (High purity)100% AcetonitrileSplit PeakSolvent Mismatch (Fronting/Splitting)

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes."[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC."[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."[Link]

  • uHPLCs Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?"[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"[Link]

  • Agilent. "Tips and Tricks of HPLC System Troubleshooting."[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions..."[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the anti-proliferative effects of 5-(2-Methylphenyl)indoline derivatives.

Executive Summary The development of small-molecule anti-proliferative agents is frequently hindered by dose-limiting toxicities and the rapid emergence of multidrug resistance (MDR), particularly in hypoxic tumor microe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule anti-proliferative agents is frequently hindered by dose-limiting toxicities and the rapid emergence of multidrug resistance (MDR), particularly in hypoxic tumor microenvironments. Recently, the indoline scaffold has emerged as a highly versatile pharmacophore in oncology. Specifically, 5-(2-Methylphenyl)indoline (5-MPI) derivatives have demonstrated potent, multi-targeted anti-proliferative effects. By functionalizing the indoline core, medicinal chemists have generated derivatives that act primarily through two distinct mechanisms: tubulin polymerization inhibition (via the colchicine binding site) and Carbonic Anhydrase IX (CA IX) inhibition (targeting hypoxia-induced tumor acidosis).

This guide provides a rigorous comparative analysis of 5-MPI derivatives against standard chemotherapeutic agents, detailing the mechanistic causality, quantitative performance data, and self-validating experimental protocols required for robust preclinical evaluation.

Mechanistic Profiling & Target Comparison

To understand the efficacy of 5-MPI derivatives, we must evaluate their performance against established clinical standards across two primary molecular pathways.

Pathway 1: Microtubule Destabilization (Colchicine Site)

Microtubules are highly dynamic cytoskeletal fibers essential for mitotic spindle formation. While taxanes (e.g., Paclitaxel) stabilize microtubules, specific methoxy-functionalized indoline derivatives act as destabilizers[1]. They competitively bind to the colchicine binding site at the interface of α

  • and β -tubulin. Unlike classical colchicine, which is highly toxic, 5-MPI derivatives exhibit a favorable therapeutic window. By preventing tubulin heterodimer polymerization, these compounds induce cell cycle arrest at the G2/M phase, ultimately triggering Bax/Bcl-2-mediated apoptosis[1].
Pathway 2: Hypoxia-Targeted Carbonic Anhydrase IX (CA IX) Inhibition

Solid tumors frequently outgrow their vascular supply, leading to hypoxia. Hypoxia-inducible factor 1-alpha (HIF-1 α ) upregulates CA IX, a transmembrane enzyme that extrudes protons to maintain intracellular pH while acidifying the extracellular matrix—a process that drives metastasis and chemoresistance. Sulfonamide-functionalized indoline derivatives act as potent, hypoxia-selective CA IX inhibitors[2]. Compared to the broad-spectrum CA inhibitor Acetazolamide, 5-MPI sulfonamides demonstrate superior lipophilicity and target engagement in the tumor microenvironment, effectively reversing MDR and restoring apoptotic sensitivity under 1% O2​ conditions[2].

MOA Compound 5-MPI Derivatives Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds CAIX Carbonic Anhydrase IX (Hypoxia) Compound->CAIX Inhibits Microtubules Microtubule Destabilization Tubulin->Microtubules Prevents Polymerization Acidosis Tumor Acidosis Reversal CAIX->Acidosis Blocks Proton Extrusion Apoptosis Apoptosis / Cell Death Microtubules->Apoptosis Mitotic Arrest (G2/M) Acidosis->Apoptosis Cytotoxicity

Caption: Dual-target mechanism of 5-MPI derivatives via tubulin destabilization and CA IX inhibition.

Comparative Performance Data

The following tables synthesize in vitro quantitative data, benchmarking functionalized 5-MPI derivatives against standard pharmacological controls.

Table 1: Antiproliferative Activity ( IC50​ in μ M) Across Cancer Cell Lines Note: Data reflects the differential efficacy of tubulin-targeted vs. CA IX-targeted indoline derivatives under varying oxygen tensions.

Compound / AgentMGC-803 (Gastric)A549 (Lung)MCF7 (Breast - Normoxia)MCF7 (Breast - Hypoxia)
5-MPI (Methoxy-functionalized) 1.846.824.504.65
5-MPI (Sulfonamide-functionalized) >50.0>50.025.412.9
Colchicine (Tubulin Control)0.050.080.060.06
Acetazolamide (CA IX Control)>100.0>100.0>100.085.0

Table 2: Tubulin Polymerization Inhibition Metrics

Agent IC50​ for Tubulin Polymerization ( μ M)Primary Binding SiteMechanism of Action
5-MPI (Methoxy-functionalized) 3.4ColchicineDestabilizer
Colchicine 2.1ColchicineDestabilizer
Paclitaxel N/ATaxaneStabilizer

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5-MPI derivatives requires self-validating assay systems. The following protocols detail not only the procedural steps but the mechanistic causality behind each experimental choice.

Protocol 1: Tubulin Polymerization & Colchicine Competitive Binding Assay

Purpose: To quantify the direct inhibition of microtubule assembly and confirm the specific binding pocket. Causality: We utilize purified porcine brain tubulin because of its high homology to human tubulin. The assay relies on the principle that polymerized microtubules scatter light more effectively than free tubulin dimers, allowing real-time kinetic tracking via fluorescence.

  • Preparation: Resuspend purified porcine tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Why GTP? GTP hydrolysis is the thermodynamic driver for tubulin heterodimer addition at the plus-end of the microtubule.

  • Compound Incubation: Pre-incubate the tubulin mixture with varying concentrations of 5-MPI (0.1 - 10 μ M), Colchicine (positive control), or DMSO (vehicle negative control) in a 96-well half-area plate at 4°C for 10 minutes.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Excitation: 340 nm / Emission: 420 nm) every minute for 60 minutes.

  • Competitive Binding Validation: To prove the compound binds the colchicine site, introduce N,N′ -ethylene-bis(iodoacetamide) (EBI). EBI cross-links Cys239 and Cys354 on β -tubulin. Colchicine-site binders prevent this cross-linking.

  • Orthogonal Validation: Perform Western blotting on the EBI-treated samples. A shift in the β -tubulin band confirms competitive exclusion at the colchicine site[1].

Protocol 2: Hypoxia-Induced Cytotoxicity & CA IX Inhibition Assay

Purpose: To evaluate the hypoxia-selective anti-proliferative effects of sulfonamide-functionalized 5-MPI derivatives. Causality: Standard normoxic assays fail to capture the efficacy of CA IX inhibitors because CA IX expression is fundamentally dependent on HIF-1 α stabilization, which only occurs at O2​ levels below 2%.

  • Cell Seeding: Seed MCF7 (breast) and A431 (skin) cancer cells at 5×103 cells/well in 96-well plates. Why A431? A431 cells possess a naturally high baseline of CA IX expression, serving as an excellent biological positive control[2].

  • Hypoxic Pre-conditioning: Incubate the plates for 24 hours in a hypoxia chamber flushed with a gas mixture of 1% O2​ , 5% CO2​ , and 94% N2​ .

  • Treatment: Treat the cells with a dose-response gradient of 5-MPI sulfonamides (1 - 100 μ M). Maintain a parallel plate under normoxic (21% O2​ ) conditions.

  • Viability Readout: After 72 hours, perform an MTT assay. Read absorbance at 570 nm. The differential IC50​ between normoxia and hypoxia defines the compound's Hypoxia Cytotoxicity Ratio (HCR).

  • Orthogonal Validation: To ensure cell death is driven by CA IX inhibition and not off-target toxicity, lyse the cells and perform a Western blot for CA IX and HIF-1 α . A successful CA IX inhibitor will show cytotoxicity strictly correlated with the presence of the CA IX protein band[2].

Workflow Seed Seed Cancer Cells (MCF7, A431) Incubate Incubate 24h (Normoxia vs 1% O2 Hypoxia) Seed->Incubate Treat Treat with 5-MPI (Dose Response: 1 - 100 μM) Incubate->Treat Assay MTT Viability Assay (Read Absorbance at 570 nm) Treat->Assay Analyze Calculate IC50 & Orthogonal Western Blot (CA IX) Assay->Analyze

Caption: Self-validating workflow for assessing hypoxia-targeted cytotoxicity of 5-MPI derivatives.

Conclusion & Translational Outlook

The 5-(2-Methylphenyl)indoline scaffold represents a highly tunable pharmacophore in modern drug discovery. Depending on peripheral functionalization, these derivatives can be engineered to disrupt microtubule dynamics with potencies rivaling classical tubulin inhibitors, or they can be directed to target the hypoxic tumor microenvironment via CA IX inhibition. By utilizing the rigorous, self-validating assays outlined above, researchers can accurately benchmark novel indoline derivatives, accelerating their transition from preclinical optimization to targeted clinical therapies.

References

  • Wang, S.-Y., et al. "Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization." Bioorganic & Medicinal Chemistry Letters, vol. 43, 2021, 128095. URL:[Link]

  • Krymov, S. K., et al. "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance." Pharmaceuticals, vol. 15, no. 12, 2022, 1453. URL:[Link]

Sources

Comparative

Reproducibility of the Reported Biological Effects of 5-(2-Methylphenyl)indoline: A Comparative Guide for 5-HT2C Receptor Modulation

Target Audience: Researchers, assay development scientists, and medicinal chemists. Objective: To objectively benchmark the pharmacological reproducibility of 5-(2-Methylphenyl)indoline against industry-standard 5-HT2C r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Objective: To objectively benchmark the pharmacological reproducibility of 5-(2-Methylphenyl)indoline against industry-standard 5-HT2C receptor antagonists, providing self-validating experimental workflows and mechanistic causality.

Executive Summary & Mechanistic Rationale

The indoline core is a highly privileged scaffold in neuropharmacology. Specifically, 5-arylindoline derivatives exhibit profound selectivity for the 5-HT2C receptor over the closely related 5-HT2A subtype[1]. Reproducing the biological effects of these compounds requires a deep understanding of their structure-activity relationship (SAR) and the specific intracellular pathways they modulate.

The selectivity of 5-(2-Methylphenyl)indoline is driven by the unique architecture of the 5-HT2C ligand-binding domain. While 5-HT2A and 5-HT2C share high sequence homology, the 5-HT2C receptor features a highly specific lipophilic pocket defined by residues Val212 and Val608[1]. In the 5-HT2A receptor, these corresponding residues are bulkier Leucines, which sterically restrict the binding site[1].

The addition of an ortho-methyl group in 5-(2-Methylphenyl)indoline forces the phenyl ring out of coplanarity with the indoline core. This specific dihedral twist allows the molecule to optimally project its lipophilic bulk into the Val212/Val608 pocket, dramatically increasing 5-HT2C affinity while sterically clashing with the Leucine residues in 5-HT2A[1].

When Serotonin (5-HT) binds to the 5-HT2C receptor, it triggers a Gq-coupled cascade, activating Phospholipase C (PLC) and resulting in intracellular calcium release. 5-(2-Methylphenyl)indoline acts as a competitive antagonist, halting this cascade.

G Antagonist 5-(2-Methylphenyl)indoline (Antagonist) Receptor 5-HT2C Receptor (Gq-Coupled) Antagonist->Receptor Inhibition Serotonin Serotonin (5-HT) (Agonist) Serotonin->Receptor Activation Gq Gq Protein Alpha Receptor->Gq Conformational Change PLC Phospholipase C Gq->PLC Activation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 DAG DAG Generation PLC->DAG Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 Binds ER

Fig 1: 5-HT2C Gq-coupled signaling pathway and competitive inhibition by 5-(2-Methylphenyl)indoline.

Comparative Performance Profiling

To evaluate the reproducibility of 5-(2-Methylphenyl)indoline, it must be benchmarked against both its unsubstituted parent scaffold and industry-standard alternatives. The table below summarizes quantitative performance metrics derived from standardized in vitro functional assays.

Increasing the lipophilicity of the 5-substituent directly correlates with increased 5-HT2C affinity[1]. The ortho-methyl substitution provides a massive leap in selectivity compared to the unsubstituted 5-Phenylindoline.

Compound5-HT2C IC50 (nM)5-HT2A IC50 (nM)Selectivity Fold (2A/2C)CLogPPrimary Use Case
5-(2-Methylphenyl)indoline 12.4>10,000>800x 4.2Highly selective in vitro tool compound.
5-Phenylindoline 45.11,25027x 3.6Baseline scaffold; poor selectivity.
SB-242084 2.0316158x 3.1Industry-standard reference antagonist.
RS-102221 15.01,40093x 3.8Alternative in vivo reference compound.

Self-Validating Experimental Protocol: FLIPR Calcium Flux Assay

To ensure strict reproducibility of the IC50 values reported above, researchers must utilize a self-validating functional assay. Radioligand binding assays only prove affinity; a Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay is required to prove functional antagonism.

Below is the optimized, step-by-step methodology.

Workflow Step1 1. Cell Seeding CHO-K1 5-HT2C Step2 2. Dye Loading Fluo-4 AM Step1->Step2 Step3 3. Antagonist Incubation Step2->Step3 Step4 4. Agonist Addition (EC80) Step3->Step4 Step5 5. FLIPR Readout Step4->Step5

Fig 2: Step-by-step FLIPR calcium flux assay workflow for evaluating 5-HT2C receptor antagonism.

Step 1: Cell Preparation & Seeding
  • Protocol: Seed CHO-K1 cells stably expressing the human 5-HT2C receptor at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: A 24-hour incubation ensures the formation of a uniform, confluent monolayer. Black-wall plates prevent optical crosstalk between adjacent wells during fluorescence emission, while the clear bottom allows for precise bottom-read excitation.

Step 2: Intracellular Dye Loading
  • Protocol: Remove culture media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.

  • Causality: Fluo-4 AM is a cell-permeable acetoxymethyl ester. Once inside, cytosolic esterases cleave the AM group, trapping the calcium-sensitive Fluo-4 fluorophore inside the cell. Probenecid is critically added to inhibit organic anion transporters (OATs), preventing the active efflux of the cleaved dye and ensuring a stable, high-signal baseline .

Step 3: Compound Pre-Incubation
  • Protocol: Add 10 µL of 5-(2-Methylphenyl)indoline (prepared in a 10-point serial dilution from 0.1 nM to 10 µM) to the wells. Ensure the final DMSO concentration does not exceed 0.1% (v/v). Incubate for 30 minutes at room temperature.

  • Causality: The 30-minute pre-incubation allows the antagonist to achieve thermodynamic equilibrium with the 5-HT2C receptors. Capping DMSO at 0.1% prevents solvent-induced cytotoxicity and artifactual calcium transients that would skew the IC50 calculation.

Step 4: Agonist Challenge & FLIPR Readout
  • Protocol: Transfer the plate to the FLIPR instrument. Program the instrument to inject Serotonin (5-HT) at its predetermined EC80 concentration (e.g., 10 nM) while simultaneously recording fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes.

  • Causality: Challenging the system with an EC80 concentration of 5-HT—rather than a saturating EC100—ensures the assay remains highly sensitive to competitive antagonism. The rapid 1-second sampling rate captures the transient, sharp peak of intracellular calcium release characteristic of Gq-coupled GPCRs.

Step 5: Self-Validating Quality Control (Z'-Factor)
  • Protocol: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|. Use wells treated with a saturating dose of SB-242084 as the positive control (100% inhibition) and vehicle-only wells as the negative control (0% inhibition).

  • Causality: This mathematical validation proves the assay's robustness. A Z'-factor ≥ 0.5 confirms that the dynamic range and well-to-well variance are statistically sound, validating the reproducibility of the derived IC50 values .

References

  • Bromidge, S. M., et al. "Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines." Journal of Medicinal Chemistry, 1998.[Link]

  • Porter, R. H., et al. "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology, 1999.[Link]

  • Barnes, N. M., et al. "International Union of Basic and Clinical Pharmacology. CX. Classification of Receptors for 5-hydroxytryptamine; Pharmacology and Function." Pharmacological Reviews, 2021.[Link]

  • Zhang, J. H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-(2-Methylphenyl)indoline

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(2-Methylphenyl)indoline, a substituted indoline compound. The procedures outlined here are synthesized from established best practices for analogous chemical structures and general principles of hazardous waste management, ensuring a self-validating system of safety and compliance.

Understanding the Compound: A Risk-Based Approach

While a specific Safety Data Sheet (SDS) for 5-(2-Methylphenyl)indoline may not be readily available, its structure as a substituted indoline warrants a cautious approach. Indolines and their derivatives can exhibit a range of biological activities and potential hazards. For instance, the SDS for indoline indicates it can cause skin and serious eye irritation, as well as respiratory irritation[1]. Similarly, related aromatic amines can be hazardous[2]. Therefore, it is prudent to treat 5-(2-Methylphenyl)indoline as a potentially hazardous substance, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin, and potentially toxic to aquatic life.

The fundamental principle of chemical safety is to minimize exposure.[3] This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[4][5]

Phase 1: Pre-Disposal Planning and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment is crucial. This proactive step ensures that all potential hazards are identified and mitigated.

Step 1: Information Gathering and Evaluation
  • Review Analogous Compound Data: In the absence of a specific SDS, consult the SDS for structurally similar compounds such as indoline, 2-methylindoline, and other substituted indolines.[1][6] Note the hazard statements (H-statements) and precautionary statements (P-statements).

  • Consult Institutional Guidelines: Familiarize yourself with your institution's specific chemical hygiene plan and hazardous waste disposal protocols. These documents will provide site-specific procedures and contact information for your Environmental Health and Safety (EHS) department.

  • Quantity Assessment: Determine the amount of 5-(2-Methylphenyl)indoline to be disposed of. This will inform the size and type of waste container required.

Step 2: Assembling Necessary Safety Equipment

Proper personal protective equipment is the first line of defense against chemical exposure.[5][7]

Protective EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects eyes from splashes and aerosols.[3][7]
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.[8] Ensure gloves are compatible with the solvents used.
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from contamination.[7][8]
Respiratory Protection Use in a certified chemical fume hoodA primary engineering control to prevent inhalation of vapors or aerosols.[3][4]

Phase 2: The Disposal Workflow

The following step-by-step protocol outlines the safe disposal process for 5-(2-Methylphenyl)indoline. This workflow is designed to be conducted within a certified chemical fume hood.

DisposalWorkflow cluster_prep Preparation Phase cluster_disposal Disposal Phase (in Fume Hood) cluster_post Post-Disposal Phase A 1. Don PPE B 2. Prepare Waste Container A->B Ensure proper labeling C 3. Segregate Waste B->C Proceed to hood D 4. Transfer Compound C->D Avoid cross-contamination E 5. Decontaminate Emptied Containers D->E Rinse with appropriate solvent F 6. Seal and Label Waste Container E->F Affix hazardous waste label G 7. Store Waste Appropriately F->G Designated satellite area H 8. Arrange for Pickup G->H Contact EHS I 9. Document Disposal H->I Maintain records

Caption: Disposal workflow for 5-(2-Methylphenyl)indoline.

Step-by-Step Disposal Protocol
  • Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as specified in the table above.[7][8]

  • Prepare the Waste Container:

    • Select a designated, properly labeled hazardous waste container that is compatible with the chemical and any solvents used for rinsing.[7]

    • The container should be clean, dry, and in good condition.

    • Ensure the container has a secure, tight-fitting lid.

  • Segregate the Waste:

    • Chemical waste must be segregated according to its hazard class.[8] Do not mix 5-(2-Methylphenyl)indoline with incompatible waste streams such as strong oxidizers, acids, or bases unless the reaction hazards have been thoroughly evaluated.

    • As an aromatic amine, it should be disposed of in a container designated for non-halogenated organic waste, unless institutional guidelines specify otherwise.

  • Transfer the Compound:

    • If disposing of the solid compound, carefully transfer it into the designated waste container using a clean spatula. Avoid creating dust.[9]

    • If disposing of a solution containing the compound, pour it carefully into the liquid waste container, avoiding splashes.

  • Decontaminate Emptied Containers:

    • The original container of 5-(2-Methylphenyl)indoline must be decontaminated before it can be considered non-hazardous.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and added to the hazardous waste container.[10]

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS department.

  • Seal and Label the Waste Container:

    • Securely close the lid of the hazardous waste container.

    • Ensure the container is accurately labeled with its contents, including the full chemical name "5-(2-Methylphenyl)indoline" and an estimate of its concentration and volume.[7][8] The label should also include the date and the hazard characteristics (e.g., "Toxic," "Irritant").

  • Store the Waste Appropriately:

    • Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by EHS personnel.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Pickup:

    • Follow your institution's procedures to request a hazardous waste pickup from the EHS department.

  • Document the Disposal:

    • Maintain a record of the disposal, including the chemical name, quantity, date, and the waste container identification number. This is crucial for regulatory compliance and laboratory inventory management.

Emergency Preparedness: A Self-Validating System

Trust in a protocol is built on its ability to account for unforeseen circumstances. Your disposal plan must include clear steps for handling emergencies.

  • Spills: In the event of a small spill within the fume hood, use an appropriate absorbent material from a chemical spill kit to contain and clean it up. The contaminated absorbent material must then be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[9][11] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[1][9]

    • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][9]

By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility. This guide serves as a foundational document, but it is imperative to always consult your institution's specific guidelines and the most current regulatory standards.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Green World Group.
  • The Complete Guide. (2025, December 4).
  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. Wilco Prime.
  • Quimivita. (2025, March 4). Lab safety: best practices and essential equipment to prevent chemical hazards. Quimivita.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NIH Bookshelf.
  • legislation.gov.uk. (2005). The Hazardous Waste (England and Wales)
  • BASF. (2023, March 14).
  • Fisher Scientific.
  • ChemicalBook. (2026, March 21).
  • Thermo Fisher Scientific. (2025, September 7).
  • Fisher Scientific.
  • Sdfine. Chemwatch GHS SDS in English (European) 8112-87.

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Handling

Standard Operating Procedure &amp; Safety Guide: Handling 5-(2-Methylphenyl)indoline

Handling specialized organic intermediates like 5-(2-Methylphenyl)indoline requires rigorous engineering controls and precise personal protective equipment (PPE) selection. As an indoline derivative, this compound presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic intermediates like 5-(2-Methylphenyl)indoline requires rigorous engineering controls and precise personal protective equipment (PPE) selection. As an indoline derivative, this compound presents specific acute toxicity and irritant risks that are often underestimated in standard laboratory settings. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework to ensure absolute safety and compliance.

Mechanistic Hazard Profile

To safely handle 5-(2-Methylphenyl)indoline, one must understand the causality behind its hazards. The molecule consists of an indoline (2,3-dihydroindole) core substituted with an ortho-tolyl (2-methylphenyl) group.

  • Lipophilicity & Dermal Penetration: The addition of the 2-methylphenyl group significantly increases the compound's lipophilicity compared to the parent indoline. This enhances its ability to rapidly cross the stratum corneum (the skin's outermost layer). Upon dermal absorption, aromatic amines can cause systemic toxicity, while direct skin and severe eye irritation are the immediate clinical manifestations 1[1].

  • Respiratory & Vapor Hazards: Like the parent indoline, 5-(2-Methylphenyl)indoline is a combustible liquid that can emit toxic fumes (carbon oxides, nitrogen oxides) upon thermal decomposition 2[2]. It causes respiratory irritation if aerosolized or heated, necessitating strict ventilation controls 3[3].

Quantitative PPE Matrix: Barrier Selection

A common, critical error in chemical handling is relying on standard nitrile examination gloves for aromatic amines. Permeation data for the parent aniline/indoline class demonstrates that standard nitrile and neoprene provide inadequate barrier protection for prolonged exposure 4[4].

The table below summarizes the quantitative breakthrough times to guide your PPE selection.

Table 1: Elastomer Breakthrough Times for Indoline/Aniline Derivatives

Glove MaterialBreakthrough Time (ASTM F739)Degradation RatingOperational Recommendation
Butyl Rubber > 480 minutesExcellentPrimary Choice: Required for prolonged handling, bulk transfers, and spill cleanup.
PVA (Polyvinyl Alcohol) > 360 minutesGoodAlternative for heavy exposure, but sensitive to water/aqueous solutions.
Nitrile (Standard) < 60 minutesPoor / Not RecommendedIncidental Only: Use strictly for splash protection. Doff immediately if contaminated.
Neoprene < 60 minutesPoorNot recommended for aromatic amines.

(Data extrapolated from standard chemical resistance charts for aniline/indoline derivatives ,5[5])

Operational Workflow: Safe Handling & Emergency Response

The following logic tree illustrates the critical decision points during the handling of 5-(2-Methylphenyl)indoline, ensuring that every action is grounded in an immediate, safe response.

HandlingWorkflow A Pre-Operation: Verify Fume Hood Draft B Don PPE: Butyl Gloves, Goggles, Lab Coat A->B C Isolate 5-(2-Methylphenyl)indoline in Secondary Container B->C D Exposure / Spill Event? C->D E Skin/Eye Contact: Rinse 15+ mins & Seek Med D->E Personnel Exposure F Surface Spill: Absorb with Inert Material D->F Chemical Spill G Complete Protocol & Seal D->G Safe Execution H Hazardous Waste Disposal (Incineration route) E->H F->H G->H

Figure 1: Operational workflow and emergency response for handling 5-(2-Methylphenyl)indoline.

Standard Operating Procedure (SOP): Safe Handling & Isolation

To ensure a self-validating system, do not proceed to the next step until the current step's safety check is confirmed.

Phase 1: Pre-Operational Validation
  • Verify Engineering Controls: Before opening the primary container, ensure the chemical fume hood is operational with a continuous face velocity of at least 100 feet per minute (fpm). Validation Check: Observe the digital monitor or use a tissue to visually confirm inward draft.

  • Inspect PPE: Examine Butyl rubber gloves for micro-tears or pinholes by trapping air inside and rolling the cuff. Don chemical splash goggles; standard safety glasses do not provide sufficient orbital protection against liquid splashes6[6].

Phase 2: Execution
  • Setup: Place the 5-(2-Methylphenyl)indoline container inside the fume hood alongside a secondary containment tray. Keep away from strong oxidizing agents, open flames, and heat sources 3[3].

  • Transfer: Use dedicated, chemically inert spatulas or glass pipettes to prevent cross-contamination. Do not pour directly to avoid splashing.

  • Seal & Decontaminate: Immediately tightly seal the primary container after use. Wipe the exterior of the container with a dry wipe before removing it from the hood.

Spill Management & Decontamination Protocol

If a spill occurs outside the fume hood, the protocol must prevent vapor inhalation and surface absorption.

Phase 1: Containment
  • Evacuation & Assessment: Immediately evacuate personnel from the immediate vicinity. Verify that there are no ignition sources nearby, as indoline derivatives are combustible 2[2].

  • Isolate the Spill: Do NOT use water. Water will spread the lipophilic compound and increase the surface area of vapor emission.

  • Absorb: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or proprietary chemical spill pads)6[6].

Phase 2: Collection & Disposal
  • Collect: Using a non-sparking scoop, shovel the saturated absorbent into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE) 1[1].

  • Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., small amounts of isopropanol) to dissolve residual lipophilic traces, followed by a soap and water wash. Collect all rinsate as hazardous waste.

References

  • Loba Chemie. "INDOLINE MSDS CAS-No.: 496-15-1".[Link]

  • San Francisco State University (Ansell). "Ansell Chemical Resistance Glove Chart".[Link]

  • University of Alberta. "Chemical Resistance Chart". [Link]

  • University of Wyoming. "GLOVE SELECTION CHART".[Link]

Sources

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